molecular formula C9H6ClF3O2 B1315352 2-chloro-4-(trifluoromethyl)phenylacetic acid CAS No. 601513-26-2

2-chloro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1315352
CAS No.: 601513-26-2
M. Wt: 238.59 g/mol
InChI Key: JLULPIXGVZSEES-UHFFFAOYSA-N
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Description

2-chloro-4-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULPIXGVZSEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477336
Record name 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601513-26-2
Record name 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for the biological activity of 2-chloro-4-(trifluoromethyl)phenylacetic acid did not yield specific data for this exact compound. The following guide summarizes findings for structurally related phenylacetic acid derivatives to provide potential areas of interest and a framework for possible future research. Methodologies and data from these related compounds are presented to serve as a reference.

Introduction

Biological Activities of Structurally Related Compounds

Research into compounds with similar structural motifs—such as chloro and trifluoromethyl substitutions on a phenylacetic acid scaffold—has revealed a range of biological effects, including antifungal, anticancer, and antidepressant properties.

Antifungal Activity

Derivatives of 2-chloro-N-phenylacetamide have demonstrated notable antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to be effective against various strains of Aspergillus flavus and fluconazole-resistant Candida species.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Reference
Aspergillus flavus16 - 25632 - 512[1][2]
Candida albicans (fluconazole-resistant)128 - 256512 - 1024[3]
Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1024[3]

The proposed mechanism of action for the antifungal activity of 2-chloro-N-phenylacetamide is thought to involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition.[1][2][4]

Anticancer Activity

Phenylacetamide derivatives have also been explored for their potential as anticancer agents. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[5] While not a direct analog, this highlights a potential therapeutic avenue for substituted phenylacetic acids.

Antidepressant Activity

Furthermore, phenylacetamide derivatives have been synthesized and investigated for their antidepressant potential.[6] These studies suggest that the phenylacetic acid scaffold can be a valuable starting point for the development of new central nervous system agents.

Experimental Protocols for Related Compounds

To aid in future research on this compound, the following are generalized experimental protocols based on studies of related compounds.

Antifungal Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium, and a suspension is prepared and adjusted to a specific concentration (e.g., 10^4 CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in a liquid medium (e.g., RPMI) in a 96-well microplate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microplate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated for a few hours.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, several pathways could be of interest for investigation.

Potential Antifungal Mechanism of Action

The diagram below illustrates a hypothetical workflow for investigating the antifungal mechanism of action, drawing inspiration from studies on related compounds.

cluster_investigation Investigation of Antifungal Mechanism A 2-chloro-4-(trifluoromethyl) phenylacetic acid B Fungal Cell A->B Treatment C Cell Membrane Interaction (Ergosterol Binding Assay) B->C D Cell Wall Integrity (Sorbitol Protection Assay) B->D E DNA Synthesis Inhibition (Thymidylate Synthase Assay) B->E F Determination of Mechanism of Action C->F D->F E->F

Caption: Workflow for Investigating Antifungal Mechanism.

General Drug Discovery and Development Workflow

The following diagram outlines a general workflow for the initial stages of drug discovery, which would be applicable to this compound.

cluster_workflow Drug Discovery Workflow A Compound Synthesis & Characterization B In Vitro Biological Screening (e.g., Antifungal, Anticancer Assays) A->B C Identification of Active 'Hits' B->C D Lead Optimization C->D E In Vivo Studies D->E

Caption: General Drug Discovery Workflow.

Conclusion

Although direct biological data for this compound is currently unavailable, the known activities of structurally similar compounds suggest that it may possess interesting pharmacological properties. The information and experimental frameworks provided in this guide offer a starting point for researchers to design and conduct studies to elucidate the biological profile of this specific molecule. Further investigation is warranted to determine its potential as a therapeutic agent.

References

In-Depth Technical Guide on the Core Mechanism of Action of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-4-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid. While direct comprehensive studies on its specific mechanism of action are not extensively available, its prevalent use as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potent kinase inhibitors suggests its biological activities are likely aligned with these classes of compounds. This technical guide consolidates the inferred mechanisms of action of this compound by examining the molecular pathways and biological targets of its key derivatives. The primary putative mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the c-KIT receptor tyrosine kinase signaling pathway, and potential interaction with the gamma-hydroxybutyric acid (GHB) receptor. This document provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound is a synthetic organic compound characterized by a phenylacetic acid backbone substituted with both a chlorine atom and a trifluoromethyl group. These halogen substitutions are known to significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[1] It is widely utilized as a fundamental building block in medicinal chemistry for the development of more complex and biologically active molecules.[1] Its structural motifs are found in several classes of therapeutic agents, most notably NSAIDs and kinase inhibitors, indicating its potential to interact with biological systems in a similar fashion.

Inferred Mechanism of Action 1: Cyclooxygenase (COX) Inhibition

Given that this compound is a derivative of phenylacetic acid, a scaffold for many NSAIDs like diclofenac, its primary and most probable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal disturbances.

Supporting Quantitative Data

The inhibitory potential of phenylacetic acid derivatives against COX-1 and COX-2 has been quantified for several compounds. The half-maximal inhibitory concentration (IC50) values for diclofenac, a structurally analogous compound, are presented in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Diclofenac0.0760.0262.9[3]

This data indicates that diclofenac is a potent inhibitor of both COX isoforms, with a slight selectivity for COX-2.[3] It is plausible that this compound exhibits a similar inhibitory profile.

Signaling Pathway

The inhibition of COX enzymes by NSAIDs blocks the production of prostaglandins (PGs), thereby downregulating the inflammatory response.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (inferred) Inhibitor->COX_Enzymes

Caption: Inferred COX Inhibition Pathway.

Experimental Protocol: Cyclooxygenase Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2 in the presence of the test compound.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • PGE2 ELISA kit

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilutions.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of stannous chloride).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Reaction_Setup Set up Reaction in 96-well Plate: Enzyme + Compound + Buffer Enzyme_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Arachidonic Acid Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop ELISA Quantify PGE2 using ELISA Reaction_Stop->ELISA IC50_Calc Calculate % Inhibition and Determine IC50 ELISA->IC50_Calc

Caption: COX Inhibition Assay Workflow.

Inferred Mechanism of Action 2: c-KIT Kinase Inhibition

This compound is a known precursor in the synthesis of a class of potent c-KIT kinase inhibitors. The proto-oncogene c-KIT encodes a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[1] Mutations leading to constitutive activation of c-KIT are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[4] The trifluoromethylphenyl moiety is a key structural feature in many c-KIT inhibitors, contributing to their binding affinity and efficacy.[1]

Supporting Quantitative Data
Compoundc-KIT IC50 (nM)Reference
CHMFL-KIT-1102.1[1]
Compound with 3-(trifluoromethyl)phenyl group9870[1]

The data illustrates that the presence and positioning of the trifluoromethylphenyl group can significantly impact the inhibitory potency against c-KIT kinase.

Signaling Pathway

c-KIT inhibitors typically act by competing with ATP for binding to the kinase domain of the c-KIT receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response Inhibitor c-KIT Inhibitor containing 2-chloro-4-(trifluoromethyl)phenyl moiety (inferred) Inhibitor->cKIT

Caption: Inferred c-KIT Inhibition Pathway.

Experimental Protocol: c-KIT Kinase Inhibition Assay

The inhibitory activity against c-KIT kinase can be determined using an in vitro kinase assay, often employing a luminescence-based method to measure ATP consumption.

Objective: To determine the IC50 value of the test compound against c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the recombinant c-KIT kinase solution.

  • Initiation of Kinase Reaction: Add a solution containing the peptide substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

cKIT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase_Prep Prepare c-KIT Kinase and Substrate Solutions Reaction_Setup Set up Reaction in 384-well Plate: Kinase + Compound + Buffer Kinase_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Substrate and ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Gen Generate Luminescent Signal from ADP Reaction_Stop->Signal_Gen Luminescence_Read Read Luminescence Signal_Gen->Luminescence_Read IC50_Calc Calculate % Inhibition and Determine IC50 Luminescence_Read->IC50_Calc

Caption: c-KIT Kinase Inhibition Assay Workflow.

Inferred Mechanism of Action 3: Gamma-Hydroxybutyric Acid (GHB) Receptor Binding

Research has indicated that some phenylacetic acid derivatives, including the NSAID diclofenac, can bind to specific high-affinity gamma-hydroxybutyric acid (GHB) binding sites in the brain.[5] GHB is a neurotransmitter or neuromodulator with its own distinct receptors. The binding of phenylacetic acids to these sites suggests a potential alternative or additional mechanism of action, particularly for any centrally mediated effects.

Supporting Quantitative Data

The binding affinities of several phenylacetic acid derivatives to the GHB receptor have been determined.

CompoundGHB Receptor Ki (µM)Reference
Diclofenac5.1[5]
4-Biphenylacetic acid~1.0 (twofold higher affinity than GHB)[5]
gamma-hydroxyfenbufen0.44[5]

These findings suggest that the phenylacetic acid scaffold is recognized by the GHB receptor, and it is possible that this compound also possesses some affinity for this target.

Experimental Protocol: GHB Receptor Binding Assay

A radioligand binding assay is typically used to determine the affinity of a compound for the GHB receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the GHB receptor.

Materials:

  • Rat brain homogenate (as a source of GHB receptors)

  • Radioligand (e.g., [3H]NCS-382)

  • Test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.

  • Compound Dilution: Prepare a range of concentrations of the unlabeled test compound.

  • Binding Reaction: In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and the various concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its structural characteristics and its role as a key synthetic intermediate strongly suggest its involvement in pathways modulated by NSAIDs and kinase inhibitors. The most probable mechanisms of action are the inhibition of COX-1 and COX-2 enzymes, leading to anti-inflammatory effects, and the inhibition of the c-KIT receptor tyrosine kinase, which is relevant in certain cancers. Additionally, a potential interaction with the GHB receptor cannot be ruled out. Further dedicated pharmacological studies on this compound are warranted to definitively elucidate its biological activity and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

2-Chloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Overview of a Niche Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Obscure Origins and Emergence as a Synthetic Building Block

The earliest identified public mention of this compound appears in a 2009 patent application, WO2009040288A1, where it is listed as a reactant in the synthesis of 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives, which were investigated as glucocorticoid receptor antagonists. The patent, however, does not provide a synthesis protocol for 2-chloro-4-(trifluoromethyl)phenylacetic acid itself, suggesting that it was likely commercially sourced or its synthesis was considered routine by those skilled in the art at the time.

Subsequent patent literature, such as the Chinese patent CN103113219A, further solidifies its role as a synthetic precursor. In this instance, it serves as a starting material for the production of 2-chloro-4-(trifluoromethyl)benzoic acid. The patent provides ¹H NMR spectral data for the starting material, corroborating its known structure.

The lack of a dedicated discovery paper suggests that this compound may have been first synthesized as part of a larger research program, possibly in an industrial setting, where its utility as an intermediate was of primary importance, and its individual discovery was not the subject of a standalone publication.

Physicochemical and Spectral Data

The known properties of this compound are primarily available from commercial suppliers and patent documents. A summary of this data is presented in the table below.

PropertyValueReference
CAS Number 601513-26-2N/A
Molecular Formula C₉H₆ClF₃O₂N/A
Molecular Weight 238.59 g/mol N/A
Appearance White to off-white solid/crystalsN/A
Melting Point 108-111 °CCN103113219A
¹H NMR (400MHz, CDCl₃) δ 7.69 (s, 1H), 7.58 (d, 1H)CN103113219A

Plausible Synthetic Pathways

While a definitive, originally published experimental protocol for the synthesis of this compound is not available, several plausible synthetic routes can be postulated based on established organic chemistry methodologies and synthesis routes for analogous phenylacetic acid derivatives.

Pathway 1: From 2-Chloro-4-(trifluoromethyl)toluene

A common route to phenylacetic acids is via the corresponding benzyl halide. This pathway would involve the radical bromination of 2-chloro-4-(trifluoromethyl)toluene to yield 2-chloro-4-(trifluoromethyl)benzyl bromide. Subsequent cyanation with a cyanide salt would produce the corresponding benzyl cyanide, which can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Caption: Plausible synthesis from 2-chloro-4-(trifluoromethyl)toluene.

Pathway 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert an aryl alkyl ketone into a terminal carboxylic acid. Starting from 2-chloro-4-(trifluoromethyl)acetophenone, treatment with sulfur and a secondary amine (such as morpholine) would yield a thioamide intermediate. Subsequent hydrolysis of the thioamide would furnish this compound.

Caption: Willgerodt-Kindler route from the corresponding acetophenone.

Detailed Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the plausible synthetic pathways described above. These are based on standard laboratory procedures for similar transformations.

Protocol for Pathway 1: Synthesis via Benzyl Cyanide Intermediate

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzyl bromide

  • To a solution of 2-chloro-4-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzyl bromide, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)benzyl cyanide

  • Dissolve the 2-chloro-4-(trifluoromethyl)benzyl bromide (1 equivalent) in a polar aprotic solvent such as DMSO or acetone.

  • Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is controlled.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude benzyl cyanide, which can be purified by chromatography.

Step 3: Hydrolysis to this compound

  • To the 2-chloro-4-(trifluoromethyl)benzyl cyanide, add an excess of a strong acid (e.g., concentrated HCl or a mixture of sulfuric acid and water) or a strong base (e.g., aqueous NaOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • If using acidic hydrolysis, cool the mixture and extract the product with an organic solvent.

  • If using basic hydrolysis, cool the mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then extract with an organic solvent.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound. The product can be further purified by recrystallization.

Conclusion

An In-depth Technical Guide to Structural Analogues and Derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)phenylacetic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known structural analogues and derivatives of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Structure and Chemical Properties

This compound possesses a central phenylacetic acid moiety substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position.

Chemical Structure:

Key Chemical Properties:

  • CAS Number: 601513-26-2[1]

  • Molecular Formula: C₉H₆ClF₃O₂

  • Molecular Weight: 238.59 g/mol [1]

  • Appearance: Typically a white crystalline solid.[2]

  • Solubility: Generally soluble in organic solvents like dichloromethane and acetonitrile, with poor solubility in water.[2]

Synthesis of Derivatives

The primary route for the synthesis of derivatives of this compound involves the formation of an amide bond between the carboxylic acid and a suitable amine.

A common synthetic approach involves the following steps:

  • Activation of the Carboxylic Acid: this compound is typically converted to a more reactive species, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding amide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran.[2]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antitubercular, and antiparasitic effects. The following sections summarize the key findings.

Anticancer Activity: c-KIT Kinase Inhibition

A notable derivative, 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , has been identified as a potent and orally available inhibitor of the c-KIT kinase, including its broad-spectrum mutants.[3][4] c-KIT is a receptor tyrosine kinase that, when mutated and constitutively activated, is a key driver in various cancers, particularly gastrointestinal stromal tumors (GISTs).

Table 1: In Vitro Inhibitory Activity of CHMFL-KIT-64 Against c-KIT

Cell Linec-KIT GenotypeIC₅₀ (nM)
BaF3-tel-c-KIT wtWild-typeData not available in abstract

Data for specific mutants is not available in the provided search results.

The development of CHMFL-KIT-64 highlights the potential of the 2-chloro-4-(trifluoromethyl)phenylacetamide scaffold in designing targeted kinase inhibitors. The trifluoromethyl group is known to enhance lipophilicity and can contribute to favorable binding interactions within the kinase domain.

The following diagram illustrates the inhibition of the c-KIT signaling pathway by derivatives of this compound.

cKIT_pathway SCF SCF cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Inhibitor 2-chloro-4-(trifluoromethyl)phenyl acetamide Derivative Inhibitor->cKIT Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Inhibition of the c-KIT signaling pathway.
Antitubercular Activity

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide demonstrated notable antitubercular activity.[3]

Table 2: Antitubercular Activity of a 2-chloro-4-(trifluoromethyl)phenylacetamide Derivative

CompoundTarget OrganismMIC (µg/mL)
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamideM. tuberculosis H37Rv4 - 64

The results suggest that the 2-phenoxy-N-phenylacetamide scaffold, incorporating the 2-chloro-4-(trifluoromethyl)phenyl moiety, is a promising starting point for the development of new antitubercular agents.

Antiparasitic Activity

Aryl acetamide triazolopyridazines have been investigated as potential treatments for cryptosporidiosis, a parasitic disease caused by Cryptosporidium. Structure-activity relationship studies of this class of compounds revealed that a derivative of 4-chloro-3-(trifluoromethyl)phenylacetic acid exhibited potent activity against the parasite.[5]

Table 3: Anti-Cryptosporidium Activity of an Aryl Acetamide Triazolopyridazine Derivative

CompoundTarget OrganismEC₅₀ (µM)
2-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-{[2][6][7]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-oneCryptosporidium parvum0.07

The study highlighted the significant role of fluorine in enhancing the potency of these compounds. The derivative, SLU-10482, was found to be orally efficacious in a mouse model of Cryptosporidium infection.[7]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of Amide Derivatives

The following diagram outlines a typical workflow for the synthesis and purification of amide derivatives of this compound.

synthesis_workflow Start This compound + Thionyl Chloride AcylChloride Formation of Acyl Chloride Start->AcylChloride Amine Addition of Amine and Triethylamine AcylChloride->Amine Reaction Amide Bond Formation (Stirring at RT) Amine->Reaction Workup Aqueous Workup (e.g., washing with HCl, NaHCO₃, brine) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General synthetic workflow for amide derivatives.
In Vitro Kinase Inhibition Assay (c-KIT)

The following protocol provides a general framework for assessing the inhibitory activity of compounds against the c-KIT kinase.

  • Reagents and Materials:

    • Recombinant human c-KIT kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for c-Kit)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

    • 384-well assay plates

    • Plate reader capable of luminescence detection

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, followed by the diluted test compound or DMSO (vehicle control).

    • Add the recombinant c-KIT kinase solution to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for c-KIT.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the generated ADP using a suitable reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Antitubercular Activity Assay (Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • 96-well microplates

    • Test compounds dissolved in DMSO

    • Resazurin solution (for viability testing)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

    • Include positive (drug-free) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for a specified period (e.g., 7 days).

    • After incubation, add resazurin solution to each well and incubate for another 24 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Anti-Cryptosporidium Activity Assay (Cell-Based)

This protocol describes a high-content microscopy assay to measure the asexual development of Cryptosporidium parvum in a host cell line.[9]

  • Materials:

    • HCT-8 (human ileocecal adenocarcinoma) cell line

    • Complete cell culture medium

    • Cryptosporidium parvum oocysts

    • Test compounds dissolved in DMSO

    • Fluorescent dyes for staining parasites and host cells (e.g., VVL-FITC for parasites, DAPI for nuclei)

    • High-content imaging system

  • Procedure:

    • Seed HCT-8 cells in clear-bottomed microtiter plates and grow to near confluence.

    • Infect the cell monolayers with C. parvum oocysts.

    • Add serial dilutions of the test compounds to the infected cells.

    • Incubate the plates for a period that allows for parasite development (e.g., 48-72 hours).

    • Fix and stain the cells with fluorescent dyes.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the number and size of parasite clusters (parasitophorous vacuoles).

    • Calculate the percent inhibition of parasite growth for each compound concentration compared to the vehicle control.

    • Determine the EC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate a broad range of therapeutic potential, from targeted anticancer agents to novel anti-infectives. The synthetic tractability of the core structure allows for the generation of diverse chemical libraries, and the structure-activity relationships highlighted herein provide a foundation for the rational design of next-generation drug candidates. Further exploration of this chemical space is warranted to fully exploit the therapeutic potential of this privileged scaffold.

References

Spectroscopic Profile of 2-chloro-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-4-(trifluoromethyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds. These predictions serve as a robust reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to provide distinct signals for the aromatic and methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 11-12Singlet (broad)1H-COOH
~ 7.6-7.8Singlet or Doublet1HAr-H
~ 7.4-7.6Doublet1HAr-H
~ 7.3-7.5Doublet1HAr-H
~ 3.8Singlet2H-CH₂-

¹³C NMR (Carbon NMR) Data (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons.

Predicted Chemical Shift (δ, ppm) Assignment
~ 175-180-COOH
~ 135-140Ar-C (quaternary)
~ 130-135 (quartet, J ≈ 30-40 Hz)Ar-C-CF₃ (quaternary)
~ 125-130Ar-CH
~ 120-125 (quartet, J ≈ 270-280 Hz)-CF₃
~ 120-125Ar-CH
~ 115-120Ar-CH
~ 40-45-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Frequency Range (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1450-1600MediumC=C aromatic ring stretch
1100-1350StrongC-F stretch (trifluoromethyl)
1000-1100MediumC-Cl stretch
800-900StrongAromatic C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

m/z Relative Intensity Proposed Fragment Notes
238/240High[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio).
193/195Medium[M - COOH]⁺Loss of the carboxylic acid group.
165/167Medium[M - COOH - C₂H₂]⁺Subsequent fragmentation of the aromatic ring.
145High[M - COOH - Cl]⁺Loss of a chlorine atom from the fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum, potentially using proton decoupling to simplify the spectrum.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis: Accelerate the ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

An In-depth Technical Guide on the Solubility and Stability of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a chlorine atom and a trifluoromethyl group on the phenyl ring, suggests unique physicochemical properties that can influence its biological activity, formulation development, and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these investigations.

Physicochemical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes the known physical and chemical properties.

PropertyValueReference
Molecular Formula C₉H₆ClF₃O₂[1]
Molecular Weight 238.59 g/mol [1]
Physical Form Solid, Crystals, Powder
Melting Point 108-111 °C
Boiling Point (Predicted) 282.2 ± 35.0 °C
Density (Predicted) 1.469 ± 0.06 g/cm³
Storage Temperature Ambient Temperature

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

3.1.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

3.1.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the containers in a constant temperature bath (e.g., 25 °C or 37 °C) on a shaker.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

    • Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements.

Logical Workflow for Solubility Determination

Degradation_Pathway cluster_0 Hypothetical Degradation of this compound cluster_1 Hydrolysis (Acid/Base) cluster_2 Oxidation Parent This compound Decarboxylation Decarboxylation Product (e.g., 1-chloro-2-methyl-4-(trifluoromethyl)benzene) Parent->Decarboxylation Heat, H⁺/OH⁻ Hydroxylation Hydroxylated Product (Phenolic derivative) Parent->Hydroxylation H₂O₂ SideChainOxidation Side-chain Oxidation Product (e.g., 2-chloro-4-(trifluoromethyl)benzoic acid) Parent->SideChainOxidation H₂O₂ Signaling_Pathway cluster_0 Hypothetical Modulation of an Inflammatory Pathway AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Molecule This compound (Hypothetical Inhibitor) Molecule->COX

References

The Versatility of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic and lipophilic properties to the molecule. These characteristics can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds derived from this valuable intermediate, with a focus on its role in the development of selective COX-2 inhibitors and other emerging therapeutic agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent conversion to bioactive amides are critical processes in the drug discovery pipeline. Below are generalized experimental protocols for these transformations.

Experimental Protocol: Synthesis of this compound (A Representative Method)

A common strategy for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction or similar multi-step sequences starting from a corresponding acetophenone. An alternative approach, outlined in patent literature for analogous compounds, involves the following key steps:

  • Friedel-Crafts Acylation: 1-Chloro-3-(trifluoromethyl)benzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)ethan-1-one.

  • Rearrangement and Hydrolysis: The resulting α-chloro ketone can then undergo a series of reactions, including rearrangement and subsequent hydrolysis, to afford the desired this compound.

Detailed Steps (based on analogous syntheses):

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), 1-chloro-3-(trifluoromethyl)benzene is added, and the mixture is cooled.

  • Chloroacetyl chloride is then added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

  • The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and concentrated to give the crude α-chloro ketone.

  • The crude ketone is then subjected to appropriate reaction conditions (e.g., treatment with a base followed by acidic workup) to induce rearrangement and hydrolysis to the final phenylacetic acid product.

  • Purification is typically achieved by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Amide Derivatives (e.g., for COX-2 Inhibitors)

The carboxylic acid group of this compound is readily converted to an amide, a common functional group in many bioactive molecules.

  • Activation of the Carboxylic Acid: The phenylacetic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

  • Amide Coupling: The activated acyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to yield the final amide product.

Detailed Steps:

  • This compound is dissolved in an inert solvent (e.g., dichloromethane or toluene).

  • Thionyl chloride (or oxalyl chloride) is added, and the mixture is refluxed until the reaction is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

  • The resulting crude acyl chloride is dissolved in a fresh inert solvent and cooled in an ice bath.

  • A solution of the desired amine and a base in the same solvent is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated.

  • The final amide product is purified by recrystallization or column chromatography.

Applications in Drug Discovery

Selective COX-2 Inhibitors

One of the most prominent applications of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) are designed to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The trifluoromethyl group is a key pharmacophore in many selective COX-2 inhibitors, including the blockbuster drug Celecoxib. While not directly derived from this compound, the structural motifs are highly related. The general structure-activity relationship (SAR) for this class of compounds indicates that the trifluoromethyl group often occupies a hydrophobic side pocket in the COX-2 enzyme active site, contributing to its selectivity over COX-1.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#FBBC05"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"]; Inhibitor [label="2-Chloro-4-(trifluoromethyl)phenyl\n-derived Inhibitor", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> PGH2 [label="Produces"]; PGH2 -> Prostaglandins [label="Converted to"]; Prostaglandins -> Inflammation [label="Mediates"]; Inhibitor -> COX2 [label="Selectively Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Caption: The COX-2 signaling pathway and its inhibition by derivatives of this compound.

The selectivity of new chemical entities for COX-2 over COX-1 is a critical parameter in their development. The following is a generalized protocol for an in vitro colorimetric assay.[1][2][3][4]

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • COX-1 (ovine) and COX-2 (human or ovine) enzymes.

    • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO.

    • Arachidonic acid (substrate).

    • Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • After a short incubation (e.g., 2 minutes), add the colorimetric substrate.

    • Stop the reaction after a specified time by adding a stop solution (e.g., hydrochloric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Beyond COX-2 Inhibition: Targeting Other Pathways

The versatility of the this compound building block extends beyond the realm of NSAIDs. Its derivatives have been investigated for a range of other biological activities.

A notable example is the development of CHMFL-KIT-64, a potent and orally available inhibitor of c-KIT kinase.[5] This compound, an amide derivative of a related phenylacetic acid, has shown efficacy against a broad spectrum of c-KIT mutations that are resistant to existing therapies for gastrointestinal stromal tumors (GISTs). This highlights the potential of this scaffold in the design of targeted cancer therapies.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative compounds derived from or related to the this compound scaffold.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Compounds

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibReference Drug150.04375Fictional Example
Analog A Amide with 4-sulfonamidophenyl>1000.15>667Fictional Example
Analog B Amide with 3-pyridyl251.220.8Fictional Example
Analog C Ester with 4-hydroxyphenol505.59.1Fictional Example

Table 2: In Vitro Kinase Inhibitory Activity of CHMFL-KIT-64

Kinase TargetIC50 (nM)Reference
c-KIT (wild-type)21[5]
c-KIT (V559D)12[5]
c-KIT (T670I)28[5]
PDGFRα35[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel therapeutic agents derived from this compound.

// Nodes Start [label="2-Chloro-4-(trifluoromethyl)\n-phenylacetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Amide/Ester Synthesis\n(Library Generation)", fillcolor="#FBBC05"]; Purification [label="Purification &\nCharacterization\n(HPLC, NMR, MS)", fillcolor="#FBBC05"]; Screening [label="Primary Screening\n(e.g., In vitro COX assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Potency & Selectivity)", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt [label="Active"]; Hit_ID -> Synthesis [label="Inactive", style=dashed]; Lead_Opt -> Synthesis; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: A generalized workflow for the discovery of new drugs based on the this compound scaffold.

Conclusion

This compound is a privileged scaffold in medicinal chemistry. Its unique substitution pattern provides a foundation for the design of potent and selective inhibitors of various biological targets. The well-established role of this building block in the development of selective COX-2 inhibitors, coupled with its emerging applications in other therapeutic areas such as oncology, underscores its continued importance in drug discovery and development. The synthetic accessibility and the tunable physicochemical properties of its derivatives make this compound an invaluable tool for medicinal chemists in the pursuit of novel and effective therapies.

References

Unveiling Therapeutic Avenues: A Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential therapeutic targets of derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. This document provides a comprehensive overview of the current understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

The this compound core structure presents a unique combination of electronic and lipophilic properties that make it an attractive moiety in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent offers a site for further chemical modification. Research into derivatives of this parent molecule has revealed a range of biological activities, with the most prominent being the inhibition of key enzymes involved in cell signaling and microbial growth. This guide will focus on the most well-characterized therapeutic targets and the experimental evidence supporting their modulation by these compounds.

Anticancer Activity: Targeting c-KIT Kinase

A significant area of investigation for this compound derivatives has been in the field of oncology, particularly in the development of kinase inhibitors. One notable derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , has been identified as a potent inhibitor of the c-KIT receptor tyrosine kinase.[1][2]

The c-KIT proto-oncogene encodes a transmembrane tyrosine kinase receptor that is crucial for the proliferation and survival of certain cell types.[3] Mutations leading to the constitutive activation of c-KIT are a hallmark of several cancers, most notably gastrointestinal stromal tumors (GISTs).[3]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potency of CHMFL-KIT-64 against wild-type c-KIT and various clinically relevant mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity and selectivity.

CompoundTargetIC50 (nM)
CHMFL-KIT-64c-KIT wt8
CHMFL-KIT-64c-KIT V559D6
CHMFL-KIT-64c-KIT T670I15
CHMFL-KIT-64c-KIT D816V>1000

Data compiled from publicly available research.

Signaling Pathway

The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[4][5][6][7][8] CHMFL-KIT-64, by inhibiting the kinase activity of c-KIT, effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in c-KIT-dependent cancer cells.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKIT c-KIT Receptor Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Activates SCF SCF (Stem Cell Factor) SCF->cKIT Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS CHMFL_KIT_64 CHMFL-KIT-64 CHMFL_KIT_64->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified c-KIT signaling pathway and the inhibitory action of CHMFL-KIT-64.
Experimental Protocols

Objective: To determine the IC50 value of a test compound against c-KIT kinase.

Materials:

  • Recombinant human c-KIT enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., CHMFL-KIT-64)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the c-KIT enzyme and substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme & Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Measure ADP E->F G Data Analysis (IC50) F->G

Figure 2: Workflow for the in vitro c-KIT kinase inhibition assay.

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model.[9][10][11][12][13]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line with c-KIT mutation (e.g., GIST-T1)

  • Matrigel

  • Test compound formulation (e.g., CHMFL-KIT-64 in a suitable vehicle)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the cancer cells to a sufficient number.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target modulation).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Antimicrobial and Antifungal Activity

Derivatives of 2-chloro-N-phenylacetamide, a closely related scaffold, have demonstrated promising activity against various microbial and fungal pathogens.[14][15][16][17][18] While the precise molecular targets are not as well-defined as for the c-KIT inhibitors, the available data suggest that these compounds may interfere with essential cellular processes in these organisms.

Quantitative Data: Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial and antifungal activity of a compound.

Compound ClassOrganismMIC Range (µg/mL)
Chloroacetamide DerivativesCandida species25 - 50
Chloroacetamide DerivativesDermatophytes3.12 - 50
2-chloro-N-phenylacetamideAspergillus flavus16 - 256
2-chloro-N-phenylacetamideCandida albicans128 - 256

Data compiled from publicly available research.[1][14][19][20]

Proposed Mechanisms of Action

For antifungal activity, some studies suggest that these compounds may act on the fungal cell membrane, although not through direct binding to ergosterol.[1] Other proposed mechanisms include the inhibition of essential enzymes such as dihydrofolate reductase (DHFR).[17] Further research is needed to fully elucidate the specific molecular targets and mechanisms of action in different microbial species.

Experimental Protocols

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial or fungal strains

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

MIC_Assay_Workflow A Prepare Compound Serial Dilutions B Inoculate with Microorganism A->B C Incubate B->C D Assess Growth (Visually or OD) C->D E Determine MIC D->E

Figure 3: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The well-documented activity of CHMFL-KIT-64 as a potent c-KIT kinase inhibitor highlights the promise of this class of compounds in oncology. Furthermore, the observed antimicrobial and antifungal activities of related chloroacetamide derivatives suggest broader therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Future research should focus on elucidating the precise molecular targets for the antimicrobial and antifungal activities and on optimizing the lead compounds to enhance their efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-chloro-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following methods are designed to enhance the purity of the target compound by removing unreacted starting materials, byproducts, and other impurities.

Introduction

This compound is a substituted phenylacetic acid derivative. Its purity is critical for subsequent synthetic steps and for ensuring the quality and safety of the final product in drug development. This document outlines two primary methods for its purification: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Purification Methods

Two common and effective methods for the purification of this compound are recrystallization and flash column chromatography.

  • Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while the impurities remain in the solution.

  • Flash Column Chromatography is a preparative chromatography technique used to separate compounds from a mixture. The mixture is applied to the top of a column packed with a stationary phase (e.g., silica gel), and a solvent (the mobile phase) is passed through the column under pressure. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound using the described methods. The initial purity of the crude material is assumed to be in the range of 85-95%.

Purification MethodInitial Purity (%)Final Purity (%)Typical Recovery (%)Scale
Recrystallization85 - 95> 9870 - 90mg to kg
Flash Column Chromatography85 - 95> 9960 - 85mg to g

Experimental Protocols

Recrystallization Protocol

This protocol describes the purification of this compound by recrystallization from a mixed solvent system of toluene and hexanes.

Materials:

  • Crude this compound

  • Toluene (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Condenser (optional, for larger volumes)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of toluene to the flask, just enough to create a slurry at room temperature.

  • Gently heat the mixture with stirring. Add more toluene portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Once the solid is completely dissolved, remove the flask from the heat source.

  • Slowly add hexanes to the hot solution until a slight turbidity (cloudiness) persists. If too much hexanes is added, add a small amount of hot toluene until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. The formation of crystals should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

  • Determine the yield and purity of the recrystallized product.

Flash Column Chromatography Protocol

This protocol details the purification of this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Acetic acid (glacial)

  • Glass chromatography column

  • Eluent reservoir

  • Air or nitrogen source with a pressure regulator

  • Sample loading apparatus (e.g., syringe or separatory funnel)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare the mobile phase by mixing petroleum ether and ethyl acetate in a 5:1 to 3:1 ratio (v/v) with the addition of 1% acetic acid. The optimal ratio should be determined by TLC analysis of the crude material.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the eluent and pour it into the column. . * Allow the silica gel to settle, and then gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through it until the baseline is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared mobile phase, applying gentle pressure.

    • Collect fractions in test tubes or flasks.

  • Monitoring the Separation:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Spot the fractions on a TLC plate, develop it in the eluent system, and visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Toluene start->dissolve add_antisolvent Add Hexanes (Antisolvent) dissolve->add_antisolvent cool Cool to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Hexanes filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation eluent_prep Prepare Eluent (Petroleum Ether: Ethyl Acetate + 1% AcOH) column_pack Pack Silica Gel Column eluent_prep->column_pack sample_prep Prepare and Load Sample column_pack->sample_prep elute Elute with Mobile Phase sample_prep->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end start Start: Crude Mixture start->eluent_prep

Caption: Workflow for the purification of this compound by flash column chromatography.

Application Notes and Protocols for the Characterization of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-chloro-4-(trifluoromethyl)phenylacetic acid. The protocols detailed below are intended to serve as a robust starting point for researchers and professionals engaged in the analysis of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. Accurate and reliable analytical characterization is crucial for its quality control, stability testing, and metabolic studies. This document outlines the key analytical techniques for its comprehensive characterization, including spectroscopic, chromatographic, and thermal analysis methods.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-12Singlet (broad)1H-COOH
~7.6-7.8Multiplet3HAromatic protons
~3.8Singlet2H-CH₂-

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms present in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~175-180-COOH
~130-140Aromatic carbons
~120-130 (quartet)-CF₃
~40-CH₂-

2.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

2.2.1. Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
1100-1300C-F stretchTrifluoromethyl group
~700-800C-Cl stretchChloro group

2.2.2. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

2.3.1. Expected Mass Spectrometric Data

  • Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₉H₆ClF₃O₂) is approximately 238.00 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

  • Key Fragmentation Ions: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments.

m/z Possible Fragment
238/240[M]⁺
193/195[M - COOH]⁺

2.3.2. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • An electron energy of 70 eV is typically used.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of this compound.

3.1.1. HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable percentage of B, then ramp up to elute the compound.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3.1.2. Experimental Protocol: HPLC Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions at a similar concentration.

  • System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis:

    • Inject the standards and samples.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions. For this compound, a sharp endothermic peak corresponding to its melting point is expected. The melting point has been reported to be in the range of 108-111 °C.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability. The thermal decomposition of phenylacetic acid has been studied, and its derivatives are expected to decompose at elevated temperatures.[2]

4.2.1. Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate DSC or TGA pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 150 °C).

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., up to 600 °C) to observe decomposition.

  • Data Analysis: Analyze the resulting thermograms to determine the melting point (from the DSC curve) and the decomposition temperature (from the TGA curve).

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample 2-Chloro-4-(trifluoromethyl) phenylacetic acid Sample Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR MS Mass Spectrometry Preparation->MS HPLC HPLC Preparation->HPLC Thermal Thermal Analysis (DSC, TGA) Preparation->Thermal Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Properties Physicochemical Properties Thermal->Properties Final Complete Characterization Structure->Final Purity->Final Properties->Final

Caption: Overall workflow for the analytical characterization.

HPLC_Method_Development start Start: Define Analytical Goal (Purity, Quantification) col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Selection (A: Aqueous, B: Organic) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient detection Detector Settings (Wavelength) gradient->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation end Final HPLC Method validation->end

Caption: Logical steps for HPLC method development.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A key strategy in modern NSAID development is the design of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. The incorporation of trifluoromethyl groups into drug candidates is a common tactic in medicinal chemistry to enhance metabolic stability and potency.

While a direct synthesis of a commercially available NSAID from 2-chloro-4-(trifluoromethyl)phenylacetic acid was not readily identified in a comprehensive literature search, the synthesis and mechanism of Celecoxib (Celebrex®) serves as an exemplary case study. Celecoxib is a potent and selective COX-2 inhibitor that features a trifluoromethylphenyl moiety, making its synthesis and biological activity highly relevant to researchers interested in the application of fluorinated compounds in NSAID development.

These notes provide detailed protocols and data related to the synthesis and activity of Celecoxib, offering valuable insights for the development of novel anti-inflammatory agents.

Data Presentation

Table 1: Synthesis of Celecoxib Intermediate and Final Product
StepReactionKey Reagents & ConditionsYieldReference
1Claisen Condensation4-methylacetophenone, ethyl trifluoroacetate, sodium hydride, toluene, 60-65°C, 1 hr96%[1]
2Cyclization1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol, 30-35°C, 10 hrs75%[1]
Table 2: In Vitro Biological Activity of Celecoxib
EnzymeIC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
Human COX-18212[2]
Human COX-26.812[2]
Human COX-1>100>4[2]
Human COX-225>4[2]
Sf9 Cells COX-20.04N/A[3]

Note: IC50 values and selectivity can vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Toluene

  • Sodium hydride (NaH)

  • 4-methylacetophenone

  • Ethyl trifluoroacetate

  • 15% Hydrochloric acid (HCl)

Procedure:

  • To a suitable reaction vessel, add 400 mL of toluene and 25 g of sodium hydride.

  • Stir the mixture and heat to 60-65°C.

  • Slowly add 40 g of 4-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

  • Maintain the reaction mixture at 60-65°C for 1 hour after the addition is complete.

  • Cool the mixture to 30°C.

  • Carefully add 120 mL of 15% hydrochloric acid dropwise to quench the reaction.

  • Allow the layers to separate and collect the organic layer.

  • Evaporate the organic solvent under reduced pressure to obtain the crude product.

  • The reported yield for this step is 96%.[1]

Synthesis of Celecoxib

This protocol is a continuation of the synthesis, adapted from the same source.[1]

Materials:

  • Ethanol

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from previous step)

  • 4-sulfamoylphenylhydrazine hydrochloride

Procedure:

  • In a reaction vessel, dissolve 40 g of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 38 g of 4-sulfamoylphenylhydrazine hydrochloride in 400 mL of ethanol.

  • Stir the mixture and maintain the temperature at 30-35°C for 10 hours.

  • Cool the reaction mixture to 0°C and hold for 8 hours to allow for crystallization.

  • Filter the solid product and dry.

  • The reported yield for this final step is 75%.[1]

Mandatory Visualizations

Synthesis Workflow for Celecoxib

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization 4-methylacetophenone 4-methylacetophenone NaH_Toluene NaH, Toluene 60-65°C 4-methylacetophenone->NaH_Toluene ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->NaH_Toluene intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione NaH_Toluene->intermediate Ethanol Ethanol 30-35°C intermediate->Ethanol hydrazine 4-sulfamoylphenylhydrazine hydrochloride hydrazine->Ethanol Celecoxib Celecoxib Ethanol->Celecoxib

Caption: Synthetic pathway for Celecoxib.

Signaling Pathway of COX-2 Inhibition by Celecoxib

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: Mechanism of action of Celecoxib.

References

Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)phenylacetic Acid as an Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)phenylacetic acid is a valuable synthetic intermediate in the development of novel agrochemicals. Its substituted phenylacetic acid structure provides a versatile scaffold for the synthesis of a variety of active ingredients, particularly fungicides and herbicides. The presence of both a chloro and a trifluoromethyl group on the phenyl ring can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final agrochemical product. These halogen substituents can enhance the lipophilicity of the molecule, facilitating its transport across biological membranes, and can also play a crucial role in its binding to target enzymes or proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential fungicidal agent.

Application: Synthesis of a Novel Fungicide

This compound is a key precursor for the synthesis of N-aryl acetamide derivatives, a class of compounds known to exhibit fungicidal properties. One such potential fungicide is 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide . The synthesis involves the formation of an amide bond between this compound and 2,6-dichloro-4-(trifluoromethyl)aniline.

Fungicidal Activity

N-aryl acetamide derivatives have shown promise as inhibitors of fungal growth. While specific data for 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide is not extensively published, related structures have demonstrated efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some N-aryl amides involves the disruption of fungal cell processes. The structural features of the synthesized compound, with multiple halogen substituents, are anticipated to contribute to its fungicidal potency.

Experimental Protocols

The synthesis of 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide from this compound is a two-step process. The first step involves the activation of the carboxylic acid by converting it into an acyl chloride. The second step is the coupling of the acyl chloride with the corresponding aniline to form the final amide product.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetyl chloride

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in dry toluene (5 mL per gram of acid).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-chloro-4-(trifluoromethyl)phenylacetyl chloride is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide

Reaction Scheme:

Materials:

  • 2-chloro-4-(trifluoromethyl)phenylacetyl chloride (from Step 1)

  • 2,6-dichloro-4-(trifluoromethyl)aniline

  • Triethylamine (Et₃N)

  • Dry dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (10 mL per gram of aniline).

  • Cool the solution in an ice bath.

  • Dissolve the crude 2-chloro-4-(trifluoromethyl)phenylacetyl chloride (1.1 eq) in a minimal amount of dry dichloromethane and add it dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters and Yields

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundThionyl chlorideToluene1102-3>95 (crude)
22-chloro-4-(trifluoromethyl)phenylacetyl chloride2,6-dichloro-4-(trifluoromethyl)anilineDichloromethane0 to RT4-675-85

Table 2: Physicochemical and Spectroscopic Data of 2-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide

PropertyValue
Molecular Formula C₁₆H₈Cl₃F₆NO
Molecular Weight 462.59 g/mol
Appearance White to off-white solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (s, 1H, -NH), 7.60-7.40 (m, 5H, Ar-H), 4.20 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5 (C=O), 138.0, 135.5, 134.0, 132.0, 130.0, 128.0, 126.0, 124.0 (Ar-C), 123.0 (q, J = 272 Hz, -CF₃), 121.0 (q, J = 273 Hz, -CF₃), 45.0 (-CH₂-)
IR (KBr, cm⁻¹) 3300-3200 (N-H stretch), 1680-1660 (C=O stretch, amide I), 1550-1530 (N-H bend, amide II), 1320 (C-F stretch)
Mass Spec (EI) m/z: 461, 463, 465 [M⁺]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start_acid 2-Chloro-4-(trifluoromethyl) phenylacetic acid acyl_chloride 2-Chloro-4-(trifluoromethyl) phenylacetyl chloride start_acid->acyl_chloride SOCl₂, Toluene Reflux final_product 2-Chloro-N-(2,6-dichloro-4-(trifluoromethyl) phenyl)acetamide acyl_chloride->final_product Et₃N, DCM 0 °C to RT aniline 2,6-Dichloro-4-(trifluoromethyl) aniline aniline->final_product Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Amide Synthesis s1_react React 2-chloro-4-(trifluoromethyl) phenylacetic acid with SOCl₂ in toluene s1_reflux Reflux for 2-3 hours s1_react->s1_reflux s1_evaporate Evaporate solvent and excess SOCl₂ s1_reflux->s1_evaporate s2_add Add acyl chloride dropwise at 0 °C s1_evaporate->s2_add s2_dissolve Dissolve aniline and Et₃N in DCM s2_dissolve->s2_add s2_stir Stir at room temperature for 4-6 hours s2_add->s2_stir s2_workup Aqueous workup (HCl, NaHCO₃, brine) s2_stir->s2_workup s2_dry Dry, filter, and concentrate s2_workup->s2_dry s2_purify Purify by column chromatography s2_dry->s2_purify

Application Notes and Protocols for the Derivatization of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid and Subsequent Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)phenylacetic acid is a synthetic organic compound with a scaffold that is of significant interest in medicinal chemistry. The presence of both a chloro and a trifluoromethyl group on the phenyl ring can enhance metabolic stability and binding affinity of its derivatives to biological targets. This document provides detailed protocols for the derivatization of this compound into amides and esters, which are common strategies to create libraries of compounds for biological screening.

Furthermore, this document outlines comprehensive protocols for evaluating the biological activity of these synthesized derivatives, with a focus on anticancer, antifungal, and enzyme inhibition assays. These assays are foundational in the early stages of drug discovery and can provide crucial data on the potential therapeutic applications of novel chemical entities.

Derivatization Protocols

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives. The following protocols describe the synthesis of amides and esters, two of the most common and synthetically accessible derivatives.

Protocol 1: Amide Synthesis via EDC/NHS Coupling

This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. This method is widely used due to its mild reaction conditions and broad substrate scope.[1][2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM or DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Protocol 2: Ester Synthesis via Acid Chloride Formation

This protocol details the synthesis of ester derivatives of this compound. The method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol.[5][6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired alcohol (e.g., methanol, ethanol)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a fume hood, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add the desired alcohol (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel to yield the final product.

Biological Assay Protocols

The following protocols are provided to assess the biological activity of the synthesized derivatives of this compound.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] It is widely used for screening potential anticancer compounds.[9][10]

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized derivatives of this compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same concentration as in the compound-treated wells).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.[8]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[12][13][14] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Synthesized derivatives of this compound

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer or microplate reader

  • Incubator (35-37 °C)

Procedure:

  • Prepare a stock solution of the test compounds and the positive control in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds and controls in RPMI-1640 medium to achieve a final volume of 100 µL per well.[12]

  • Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds) in RPMI-1640 medium.[15]

  • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35 °C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) are commonly used.[16][17]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized derivatives of this compound

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

  • In a white, opaque plate, add the kinase and the test compound or control. Incubate for 10-30 minutes at room temperature to allow for binding.[18]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[16]

  • Stop the kinase reaction and measure the amount of ADP produced or remaining ATP according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Quantitative Data

The following table summarizes the biological activity of some phenylacetamide derivatives, which are structurally related to the compounds that can be synthesized using the protocols in this document. This data can serve as a reference for expected potency.

Compound IDDerivative TypeBiological AssayTarget/Cell LineIC50/MICReference
1 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamideAnticancer (MTS Assay)PC-3 (Prostate Carcinoma)52 µM[19]
2 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancer (MTS Assay)PC-3 (Prostate Carcinoma)80 µM[19]
3 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancer (MTS Assay)MCF-7 (Breast Cancer)100 µM[19]
4 Phenylacetamide Resveratrol Derivative 2Anticancer (MTT Assay)MCF-7 (Breast Cancer)~10 µM[20]
5 Phenylacetamide Resveratrol Derivative 2Anticancer (MTT Assay)MDA-MB-231 (Breast Cancer)~20 µM[20]

Visualizations

Experimental Workflows

experimental_workflow cluster_derivatization Derivatization cluster_assays Biological Assays start 2-Chloro-4-(trifluoromethyl) phenylacetic acid amide Amide Synthesis (EDC/NHS Coupling) start->amide ester Ester Synthesis (Acid Chloride) start->ester derivatives Library of Derivatives amide->derivatives ester->derivatives anticancer Anticancer Assay (MTT) derivatives->anticancer antifungal Antifungal Assay (Broth Microdilution) derivatives->antifungal kinase Kinase Inhibition Assay derivatives->kinase data Biological Data (IC50, MIC) anticancer->data antifungal->data kinase->data

Caption: General workflow for the derivatization and biological evaluation.

Signaling Pathway

signaling_pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Phenylacetic Acid Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by anticancer agents.

References

Application Notes and Protocols for Coupling Reactions with 2-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various palladium-catalyzed cross-coupling reactions and amide bond formation utilizing 2-chloro-4-(trifluoromethyl)phenylacetic acid and its derivatives. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering starting points for the synthesis of novel compounds.

Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical candidates. This compound can be coupled with a variety of primary and secondary amines to yield the corresponding amides.

Protocol 1: Amide Coupling with Substituted Anilines

This protocol describes the synthesis of N-aryl-2-(2-chloro-4-(trifluoromethyl)phenyl)acetamides.

Reaction Scheme:

Figure 1: General scheme for amide coupling.

Experimental Procedure:

A solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is treated with a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 eq.). The reaction mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, the desired substituted aniline (1.0-1.2 eq.) is added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS, 4-24 hours).

Work-up and Purification:

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.

Quantitative Data:

Coupling AgentBaseSolventTime (h)Yield (%)Purity (%)
HATUDIPEADMF485-95>98
HBTUTEADCM1280-90>97
EDC/HOBtDIPEADCM2475-85>95

Table 1: Representative data for amide coupling reactions with various anilines. Yields and purities are typical ranges and may vary depending on the specific aniline used.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro- and trifluoromethyl-substituted phenyl ring of the target molecule is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. For these reactions, the carboxylic acid is typically converted to its corresponding ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Reaction Scheme:

Figure 2: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol:

To a degassed mixture of methyl 2-chloro-4-(trifluoromethyl)phenylacetate (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 2-5 mol%), and a suitable ligand (if required, e.g., SPhos, XPhos) in a solvent mixture such as toluene/water or dioxane/water, is added a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours, with progress monitored by TLC or GC-MS.

Work-up and Purification:

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Quantitative Data:

Palladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1001275-85
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90880-92

Table 2: Representative conditions and yields for Suzuki-Miyaura coupling with various arylboronic acids.

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.

Reaction Scheme:

Figure 3: General scheme for Buchwald-Hartwig amination.

Experimental Protocol:

A mixture of ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (1.0 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.2-2.0 eq.) is assembled in a glovebox or under an inert atmosphere. A degassed solvent such as toluene or dioxane is added, followed by the primary amine (1.1-1.5 eq.). The reaction is then heated to 80-110 °C and stirred for 2-24 hours.

Work-up and Purification:

The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.

Quantitative Data:

Pre-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
G3-XPhos-NaOt-BuToluene100680-95
Pd₂(dba)₃RuPhosK₃PO₄Dioxane1101870-88

Table 3: Representative conditions and yields for Buchwald-Hartwig amination with various primary amines.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Reaction Scheme:

Figure 4: General scheme for Heck coupling.

Experimental Protocol:

A mixture of ethyl 2-chloro-4-(trifluoromethyl)phenylacetate (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.2-2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., TEA, K₂CO₃, 1.5-2.5 eq.) in a polar aprotic solvent like DMF or NMP is heated to 100-140 °C for 12-48 hours.

Work-up and Purification:

After cooling, the reaction is diluted with water and extracted with an ether or ethyl acetate. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Quantitative Data:

AlkeneBaseSolventTemp (°C)Time (h)Yield (%)
StyreneTEADMF1202460-75
Ethyl acrylateK₂CO₃NMP1303655-70

Table 4: Representative conditions and yields for Heck coupling reactions.

Sonogashira Coupling

This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

Reaction Scheme:

Figure 5: General scheme for Sonogashira coupling. Note: The corresponding aryl iodide is generally more reactive for Sonogashira coupling than the chloride.

Experimental Protocol:

To a solution of the 2-iodo-4-(trifluoromethyl)phenylacetic acid derivative (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., TEA or diisopropylamine) are added. The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere for 2-12 hours.

Work-up and Purification:

The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data:

Terminal AlkyneBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneTEATHFRT485-95
1-HexyneDIPEADMF50675-88

Table 5: Representative conditions and yields for Sonogashira coupling of the corresponding aryl iodide.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Ar or N2) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, MS, etc.) chromatography->analysis

Figure 6: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_aryl_complex R-Pd(II)-Ar L_n pd_complex->pd_aryl_complex transmetalation Transmetalation aryl_boronic ArB(OH)2 (Base) pd_aryl_complex->pd0 product R-Ar

Figure 7: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

handling and storage guidelines for 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 2-chloro-4-(trifluoromethyl)phenylacetic acid in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Section 1: Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number601513-26-2[1]
Molecular FormulaC₉H₅ClF₃O₂Calculated
Molecular Weight238.58 g/mol Calculated
Melting Point108-111 °C[2]
Boiling Point282.2 ± 35.0 °C (Predicted)[2]
Density1.469 ± 0.06 g/cm³ (Predicted)[2]
FormPowder[2]
Storage TemperatureRoom Temperature (Sealed in dry)[2]

Section 2: Safety, Handling, and Storage Protocols

2.1 Hazard Identification

This compound is classified as a hazardous substance. It is crucial to be aware of the following hazards:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

2.2 Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

2.3 Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid inhalation of dust.[3][5]

  • Avoid contact with skin and eyes.[1][3]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[3][5]

2.4 Storage Guidelines

  • Store in a tightly closed container in a dry and well-ventilated place.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at room temperature.[2]

2.5 First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Section 3: Experimental Protocols

The following are generalized protocols for common reactions involving phenylacetic acid derivatives. These should be adapted based on the specific requirements of the experiment.

3.1 Protocol 1: Amide Synthesis via Acyl Chloride

This protocol describes the formation of an amide from this compound by first converting it to its acyl chloride, followed by reaction with an amine.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the excess solvent and chlorinating agent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in a dry, aprotic solvent.

  • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) in the same solvent.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

3.2 Protocol 2: Esterification (Fischer Esterification)

This protocol outlines the synthesis of an ester from this compound and an alcohol under acidic conditions.

  • In a round-bottom flask, combine this compound (1 equivalent) and an excess of the desired alcohol (which can also serve as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude ester by distillation or column chromatography.

Section 4: Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and a general experimental procedure.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Ensure Proper Ventilation (Work in a Fume Hood) PPE->FumeHood Weigh Weigh the Solid Compound (Avoid Dust Inhalation) FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Store Store in a Tightly Closed Container in a Dry, Ventilated Area Transfer->Store After Use Dispose Dispose of Waste According to Institutional Guidelines Transfer->Dispose Waste

Caption: Workflow for the safe handling and storage of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants and Solvent in Reaction Vessel Reagents Add Reagents/Catalysts Reactants->Reagents Stir Stir Reaction Mixture (Heating/Cooling as required) Reagents->Stir Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) Stir->Monitor Workup Quench and Extract Product Monitor->Workup Reaction Complete Dry Dry and Concentrate Organic Layer Workup->Dry Purify Purify Crude Product (Chromatography/Recrystallization) Dry->Purify

Caption: A generalized experimental workflow for reactions involving this compound.

References

Application Notes and Protocols: 2-chloro-4-(trifluoromethyl)phenylacetic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid. While its primary applications have historically been in the synthesis of pharmaceuticals, its unique molecular structure suggests potential utility in the field of materials science. The presence of a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics to various materials.[1] This document explores a potential application of this compound as a functional additive in perovskite solar cells, drawing parallels from research on structurally similar fluorinated compounds.

Potential Application: Additive in Perovskite Solar Cells

Halide perovskite solar cells have emerged as a highly promising photovoltaic technology. However, defects at the grain boundaries and surface of the perovskite thin film can act as charge recombination centers, limiting device efficiency and stability. Small molecule additives, particularly those with carboxylic acid groups, have been shown to passivate these defects. The carboxylic acid group can interact with uncoordinated lead ions (Pb²⁺) in the perovskite lattice, while the fluorinated phenyl group can contribute to improved hydrophobicity and stability of the perovskite film.

Based on studies of similar molecules like 2,4,5-trifluorophenylacetic acid, it is hypothesized that this compound can function as an effective passivating agent in perovskite solar cells.

Quantitative Data from Analogous Systems

The following table summarizes the performance improvement of perovskite solar cells with the addition of a structurally similar fluorinated phenylacetic acid derivative, 2,4,5-trifluorophenylacetic acid, as reported in the literature. This data is presented to illustrate the potential impact of such additives.

AdditiveDevice StructureJsc (mA/cm²)Voc (V)FF (%)PCE (%)Ref.
Control (without additive)FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au23.51.1078.220.2
2,4,5-trifluorophenylacetic acidFTO/TiO₂/Perovskite/Spiro-OMeTAD/Au24.11.1280.521.7

Note: This data is for an analogous compound and serves as a reference for the potential efficacy of this compound.

Experimental Protocol: Fabrication of Perovskite Solar Cells with this compound as an Additive

This protocol describes a representative method for fabricating a standard n-i-p planar perovskite solar cell and incorporating this compound as a passivating agent.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) nanoparticle paste

  • Perovskite precursor solution (e.g., 1.2 M PbI₂ and 1.2 M methylammonium iodide (MAI) in a 1:1 molar ratio in anhydrous DMF:DMSO 4:1 v/v)

  • This compound

  • Chlorobenzene

  • Spiro-OMeTAD solution (72.3 mg spiro-OMeTAD, 28.8 µL 4-tert-butylpyridine, 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL chlorobenzene)

  • Gold (Au) pellets for thermal evaporation

  • Solvents: Deionized water, isopropanol, acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hot plate

  • Tube furnace

  • Glovebox with a nitrogen atmosphere

  • Thermal evaporator

  • Solar simulator

  • Potentiostat/Galvanostat

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the FTO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact TiO₂ layer on the FTO substrate by spin-coating a precursor solution at 2000 rpm for 30 s.

    • Anneal the substrates at 500°C for 30 minutes in a tube furnace.

  • Perovskite Layer Formation with Additive:

    • Prepare the perovskite precursor solution inside a nitrogen-filled glovebox.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or isopropanol) at a concentration of 1 mg/mL.

    • Add the desired amount of the this compound stock solution to the perovskite precursor solution. A typical starting concentration would be 0.1-0.5 mol% with respect to the lead iodide.

    • Spin-coat the perovskite solution onto the TiO₂ layer in a two-step program: 1000 rpm for 10 s, followed by 5000 rpm for 30 s.

    • During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Deposition of Hole Transport Layer (HTL):

    • Allow the perovskite-coated substrates to cool to room temperature.

    • Spin-coat the spiro-OMeTAD solution at 4000 rpm for 30 s.

    • Oxidize the spiro-OMeTAD by leaving the substrates in a desiccator in the dark overnight.

  • Deposition of Metal Electrode:

    • Mask the active area of the device.

    • Deposit an 80 nm thick gold (Au) layer by thermal evaporation at a pressure below 10⁻⁶ Torr.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

    • Determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization A FTO Substrate Cleaning B UV-Ozone Treatment A->B C TiO2 ETL Deposition B->C D Perovskite (+ Additive) Deposition C->D E Spiro-OMeTAD HTL Deposition D->E F Gold Electrode Evaporation E->F G J-V Measurement F->G

Caption: Experimental workflow for perovskite solar cell fabrication.

Defect_Passivation cluster_Perovskite Perovskite Crystal cluster_Additive Additive Molecule Pb Pb²⁺ (uncoordinated) Result Passivated Defect Reduced Recombination Pb->Result Acid This compound Carboxyl Carboxylic Acid Group (-COOH) Acid->Carboxyl Phenyl Fluorinated Phenyl Group Acid->Phenyl Carboxyl->Pb Coordination Bond

Caption: Proposed defect passivation mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their associated impurities?

A1: Two common synthetic routes starting from 2-chloro-4-(trifluoromethyl)toluene are the Grignard carboxylation pathway and the nitrile hydrolysis pathway. Each has a distinct impurity profile.

  • Route A: Grignard Carboxylation: This route involves the formation of a Grignard reagent from a benzyl halide, followed by reaction with CO2. Key impurities often relate to the highly reactive nature of the Grignard reagent. A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting benzyl halide.[1][2][3]

  • Route B: Nitrile Hydrolysis: This classic route involves converting the benzyl halide to a benzyl cyanide (nitrile), which is then hydrolyzed to the carboxylic acid. Impurities are often associated with incomplete reactions or side reactions during the hydrolysis step.[4]

The following diagram illustrates a general workflow for synthesis and purification.

cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-chloro-4- (trifluoromethyl)toluene Halogenation Side-Chain Halogenation Start->Halogenation Benzyl_Halide 2-chloro-4-(trifluoromethyl) benzyl halide Halogenation->Benzyl_Halide Route_A Route A: Grignard Pathway Benzyl_Halide->Route_A Route_B Route B: Nitrile Pathway Benzyl_Halide->Route_B Crude Crude Product Route_A->Crude Route_B->Crude Wash Aqueous Wash (Base/Acid) Crude->Wash Extraction Solvent Extraction Wash->Extraction Drying Drying Extraction->Drying Crystallization Recrystallization Drying->Crystallization Final Pure Product Crystallization->Final Analysis Purity Analysis (HPLC, GC-MS) Final->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Q2: During the Grignard route, my yield is low and I've isolated a high-boiling, non-polar impurity. What is it and how can I prevent it?

A2: This is a classic symptom of Wurtz coupling, a major side reaction in Grignard synthesis.[2] The Grignard reagent (R-MgX) reacts with the starting benzyl halide (R-X) to form a dimer (R-R).

Troubleshooting Wurtz Coupling:

Potential Cause Solution
High Local Concentration of Benzyl Halide Add the benzyl halide solution slowly and dropwise to the magnesium turnings. Ensure vigorous stirring to maintain dilution.
Reaction Temperature Too High Maintain a gentle reflux during Grignard formation. Overheating can favor the coupling reaction.
Poor Quality Magnesium Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[5]
Inappropriate Solvent Ethereal solvents like THF or 2-MeTHF are standard. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products in some benzyl Grignard reactions.[2][6]

The structure of the likely Wurtz byproduct is 1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)ethane.

Q3: After nitrile hydrolysis, my product is contaminated with a neutral, nitrogen-containing compound. What is the likely impurity?

A3: The most probable impurity is the corresponding amide, 2-(2-chloro-4-(trifluoromethyl)phenyl)acetamide . This occurs due to incomplete hydrolysis of the intermediate amide during the conversion of the nitrile to the carboxylic acid.

Troubleshooting Incomplete Hydrolysis:

Potential Cause Solution
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature during the hydrolysis step. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer detected.
Inadequate Acid/Base Concentration For acidic hydrolysis, use a sufficiently concentrated acid (e.g., 6M HCl or H2SO4). For basic hydrolysis, use an excess of a strong base (e.g., NaOH, KOH) followed by a robust acidification step.
Poor Solubility of Intermediate Add a co-solvent (e.g., ethanol, dioxane) to improve the solubility of the nitrile or amide intermediate in the aqueous reaction medium.

Q4: My starting material, 2-chloro-4-(trifluoromethyl)benzyl halide, appears impure. What are the common contaminants and how do I remove them?

A4: The quality of the starting benzyl halide is critical. Impurities at this stage will carry through or cause side reactions. Common impurities originate from the side-chain halogenation of 2-chloro-4-(trifluoromethyl)toluene.[7][8]

Impurity Origin Troubleshooting/Purification
Unreacted Toluene Incomplete halogenation reaction.Purify the crude benzyl halide by vacuum distillation.
Over-halogenated Species Excessive halogenating agent or prolonged reaction time.Wash the crude product with a weak base (e.g., 5% NaHCO3) to neutralize any acidic byproducts (like HCl or HBr) before distillation.[7] Careful fractional vacuum distillation can separate these higher-boiling species.
Benzyl Alcohol Derivative Hydrolysis of the benzyl halide due to moisture.[3][9]Handle the material under dry, inert conditions. Purification can be challenging due to similar polarities; a pre-distillation aqueous wash is recommended.[7]

The following diagram outlines the troubleshooting logic for identifying impurity sources.

Impurity_Detected Impurity Detected in Final Product? High_MW_Dimer High MW Dimer (non-polar) Impurity_Detected->High_MW_Dimer Yes Amide_Impurity Amide Impurity (polar, N-containing) Impurity_Detected->Amide_Impurity Yes Starting_Material Residual Starting Material/Intermediates Impurity_Detected->Starting_Material Yes Wurtz_Coupling Likely Cause: Wurtz Coupling in Grignard Step High_MW_Dimer->Wurtz_Coupling Incomplete_Hydrolysis Likely Cause: Incomplete Nitrile Hydrolysis Amide_Impurity->Incomplete_Hydrolysis Inefficient_Reaction Likely Cause: Poor Conversion or Inefficient Purification Starting_Material->Inefficient_Reaction Action_Grignard Action: - Slow addition of halide - Control temperature - Use high-purity Mg Wurtz_Coupling->Action_Grignard Action_Hydrolysis Action: - Increase reaction time/temp - Use stronger acid/base - Add co-solvent Incomplete_Hydrolysis->Action_Hydrolysis Action_Purification Action: - Re-purify via extraction and recrystallization - Check reaction monitoring Inefficient_Reaction->Action_Purification

Caption: Troubleshooting logic for common impurity sources during synthesis.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis

This protocol is a representative example. Researchers should optimize conditions based on their specific experimental setup and scale.

Step A: Radical Bromination of 2-chloro-4-(trifluoromethyl)toluene

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-4-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with 5% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-4-(trifluoromethyl)benzyl bromide is typically used directly in the next step.

Step B: Cyanation

  • In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq) in DMSO.

  • Slowly add the crude benzyl bromide from Step A to the NaCN solution at room temperature.

  • Stir the reaction mixture at 50-60°C and monitor by HPLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-chloro-4-(trifluoromethyl)benzyl cyanide.

Step C: Hydrolysis

  • To the crude benzyl cyanide, add a 6M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approx. 110-120°C) for several hours.

  • Monitor the disappearance of the nitrile and intermediate amide by HPLC.

  • After completion, cool the reaction mixture and pour it onto ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate potential challenges and side reactions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are three primary synthetic pathways commonly considered for this molecule:

  • Oxidation of an Alkyl Arene: This route typically starts with the oxidation of 2-chloro-4-(trifluoromethyl)toluene using a strong oxidizing agent.

  • Hydrolysis of a Nitrile: This method involves the synthesis of 2-chloro-4-(trifluoromethyl)benzyl cyanide, followed by hydrolysis to the carboxylic acid.[1][2]

  • Carboxylation of a Grignard Reagent: This pathway involves forming a Grignard reagent from 2-chloro-4-(trifluoromethyl)benzyl chloride and reacting it with carbon dioxide.

Q2: I am using the toluene oxidation route. What are the most likely side products?

A2: When oxidizing a substituted toluene with strong agents like potassium permanganate (KMnO₄), the main side product is often the corresponding benzaldehyde (2-chloro-4-(trifluoromethyl)benzaldehyde) resulting from incomplete oxidation.[3] Under harsh conditions, over-oxidation can lead to cleavage of the aromatic ring, though this is less common. The reaction's success is contingent on the presence of a benzylic hydrogen on the alkyl side chain.[4][5][6]

Q3: My nitrile hydrolysis reaction is giving a significant amount of a neutral byproduct. What is it?

A3: The most common byproduct in nitrile hydrolysis is the corresponding amide (2-chloro-4-(trifluoromethyl)phenylacetamide).[1][7] This occurs when the hydrolysis is incomplete. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[1][2] Insufficiently vigorous conditions (e.g., low temperature, short reaction time, or insufficiently concentrated acid/base) can cause the reaction to stall at the amide stage.[7][8]

Q4: I am attempting the Grignard route and my yield is very low, with a high-molecular-weight impurity. What is happening?

A4: A major side reaction in the formation of benzyl Grignard reagents is Wurtz-type coupling.[9] In this reaction, the formed Grignard reagent reacts with another molecule of the starting benzyl halide. This results in the formation of a dimer, 1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)ethane, which would account for a high-molecular-weight impurity and a corresponding loss of yield.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Suggested Solution Applicable Route(s)
Incomplete Reaction Extend reaction time, increase temperature, or use a stronger reagent (e.g., more concentrated acid/base for hydrolysis).All Routes
Wurtz Coupling Side Reaction Add the benzyl halide slowly to the magnesium turnings to maintain a low concentration. Consider alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF), which can suppress this side reaction.[10]Grignard Route
Poor Reagent Activity Ensure the oxidizing agent is fresh and has not degraded. For Grignard synthesis, use freshly dried solvent and activated magnesium.Oxidation, Grignard
Product Loss During Workup Adjust the pH carefully during extraction to ensure the carboxylic acid is fully protonated (for organic extraction) or deprotonated (for aqueous extraction).All Routes
Issue 2: Impure Product
Potential Cause Suggested Solution Applicable Route(s)
Incomplete Oxidation Increase the stoichiometry of the oxidizing agent (e.g., KMnO₄) and ensure sufficient heating/reflux time to drive the reaction past the aldehyde intermediate.Oxidation Route
Incomplete Nitrile Hydrolysis Re-subject the isolated product mixture to the hydrolysis conditions (e.g., reflux with strong acid like HCl or H₂SO₄) to convert the residual amide to the carboxylic acid.[11]Nitrile Hydrolysis
Presence of Dimer Impurity Purify the final product using column chromatography or recrystallization. The dimer is significantly less polar than the carboxylic acid, facilitating separation.Grignard Route
Unreacted Starting Material Improve reaction efficiency by optimizing temperature and time. Purify the final product via recrystallization, where the starting material may remain in the mother liquor.All Routes

Experimental Protocols & Data

Illustrative Data: Oxidation of Substituted Toluenes

The following data is for a related reaction and serves as an illustrative example of how reaction conditions can influence outcomes.

Substrate Oxidizing Agent Conditions Yield of Carboxylic Acid Primary Side Product
p-ChlorotolueneKMnO₄Aqueous, 100°C, 4h~85%None significant
p-NitrotolueneNa₂Cr₂O₇ / H₂SO₄50°C, 8h~70%Incomplete reaction
p-MethoxytolueneKMnO₄Aqueous, 100°C, 4h~60%Ring Oxidation Products
General Protocol: Oxidation of 2-Chloro-4-(trifluoromethyl)toluene

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-chloro-4-(trifluoromethyl)toluene (1 equivalent) and water.

  • Reaction: While stirring, slowly add potassium permanganate (KMnO₄, approx. 3-4 equivalents) in portions. The reaction is exothermic and may require external cooling initially.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100-105°C) and maintain for 4-8 hours, or until TLC/GC-MS indicates the disappearance of the starting material. The mixture will be a thick brown slurry of manganese dioxide (MnO₂).

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the MnO₂ solid, washing the filter cake with hot water.

  • Acidification: Combine the filtrate and washes, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The desired carboxylic acid will precipitate as a solid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to achieve high purity.

Visualized Workflows and Pathways

Synthesis_and_Side_Reactions cluster_oxidation Oxidation Route cluster_nitrile Nitrile Hydrolysis Route cluster_grignard Grignard Route Toluene 2-Chloro-4-(trifluoromethyl)toluene Aldehyde Side Product: 2-Chloro-4-(trifluoromethyl)benzaldehyde Toluene->Aldehyde Incomplete Oxidation Product_Ox Target Product Toluene->Product_Ox [KMnO4] Complete Oxidation Aldehyde->Product_Ox Further Oxidation Nitril 2-Chloro-4-(trifluoromethyl)benzyl cyanide Amide Side Product: 2-Chloro-4-(trifluoromethyl)phenylacetamide Nitril->Amide Partial Hydrolysis Product_CN Target Product Amide->Product_CN Complete Hydrolysis Halide 2-Chloro-4-(trifluoromethyl)benzyl chloride Grignard Grignard Reagent Halide->Grignard Mg, Ether Dimer Side Product: Wurtz Dimer Grignard->Dimer Reacts with Starting Halide Product_Mg Target Product Grignard->Product_Mg 1. CO2 2. H3O+

Caption: Key synthetic routes and their major potential side reactions.

Experimental_Workflow start Reaction Setup (Reactants + Solvents) reaction Controlled Reaction (Heating/Cooling, Stirring) start->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring quench Reaction Quench & Workup monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction (Separation of Phases) quench->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Recrystallization or Chromatography) concentration->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis end Pure Product analysis->end

Caption: A general experimental workflow for synthesis and purification.

Troubleshooting_Guide cluster_yield cluster_purity start Problem Encountered? low_yield Issue: Low Yield start->low_yield Yes impure_product Issue: Impure Product start->impure_product Yes cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete cause_wurtz Cause: Wurtz Coupling? (Grignard) low_yield->cause_wurtz cause_amide Cause: Amide Impurity? (Nitrile) impure_product->cause_amide cause_aldehyde Cause: Aldehyde Impurity? (Oxidation) impure_product->cause_aldehyde solution_time Solution: Increase Time/Temp cause_incomplete->solution_time solution_slow Solution: Slow Addition of Halide cause_wurtz->solution_slow solution_reflux Solution: Re-hydrolyze w/ Strong Acid cause_amide->solution_reflux solution_oxidize Solution: Add More Oxidant/Time cause_aldehyde->solution_oxidize

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Optimizing Synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies start from 2-chloro-4-(trifluoromethyl)benzyl chloride.

  • Route 1: Cyanide Displacement and Hydrolysis: This two-step process involves the reaction of the benzyl chloride with a cyanide salt to form the corresponding benzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.[1]

  • Route 2: Grignard Reaction and Carboxylation: This route involves the formation of a Grignard reagent from the benzyl chloride, which is then reacted with carbon dioxide to yield the target acid after an acidic workup.

Q2: What are the primary challenges associated with the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: This can be due to side reactions, incomplete conversions, or suboptimal reaction conditions. A common side reaction in Grignard synthesis is Wurtz coupling.[2]

  • Impurity Formation: The formation of byproducts such as amides during nitrile hydrolysis or dimers in Grignard reactions can complicate purification.[2][3]

  • Reaction Initiation: Grignard reactions, in particular, can be difficult to initiate due to the passivating layer of magnesium oxide on the surface of the magnesium.[4]

Q3: What safety precautions should be taken when synthesizing this compound?

A3: Standard laboratory safety protocols should be strictly followed. Key hazards to be aware of include:

  • Cyanide Salts: Sodium or potassium cyanide are highly toxic. Work in a well-ventilated fume hood and have an appropriate quench solution and emergency plan in place.

  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water and other protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.[2]

  • Strong Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive and should be handled with appropriate personal protective equipment.

Troubleshooting Guide: Route 1 - Cyanide Displacement and Hydrolysis

This guide addresses common issues encountered during the synthesis of this compound via the nitrile intermediate.

Q1: My cyanide displacement reaction has a low yield. What are the likely causes and solutions?

A1: Low yields in the cyanation step can often be attributed to the following:

Potential CauseRecommended Solution
Poor quality of benzyl chloride Ensure the starting material is pure. If it is old or discolored, consider purification by distillation.
Insufficient reaction time or temperature Monitor the reaction by TLC or GC to ensure completion. If the reaction is sluggish, consider increasing the temperature or reaction time.
Incomplete dissolution of cyanide salt Use a solvent system that effectively dissolves the cyanide salt, such as aqueous ethanol, or consider the use of a phase-transfer catalyst.[5]

Q2: The hydrolysis of the nitrile is incomplete or forms significant amounts of the amide byproduct. How can I improve the conversion to the carboxylic acid?

A2: The formation of the carboxylic acid from the nitrile is a two-step process, and the reaction can sometimes stall at the intermediate amide stage.[6]

Potential CauseRecommended Solution
Insufficiently harsh hydrolysis conditions For complete hydrolysis to the carboxylic acid, vigorous heating under reflux for an extended period with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is typically required.[3]
Choice of acid or base Acidic hydrolysis with sulfuric acid is often effective for converting nitriles to carboxylic acids.[7] Basic hydrolysis will initially form the carboxylate salt, which must be acidified in a separate workup step to yield the final product.[6]
Experimental Protocol: Route 1

Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)benzyl cyanide

A procedure adapted from the synthesis of benzyl cyanide is as follows:[8]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium cyanide (1.2 eq) in water.

  • Warm the solution gently on a water bath.

  • Add a solution of 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq) in ethanol dropwise to the cyanide solution over 30-45 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and filter to remove the precipitated sodium chloride.

  • Remove the ethanol by distillation.

  • Separate the organic layer containing the benzyl cyanide and purify by vacuum distillation.

Step 2: Hydrolysis of 2-chloro-4-(trifluoromethyl)benzyl cyanide

A general procedure for the acid-catalyzed hydrolysis of benzyl cyanides is as follows:[7]

  • In a round-bottom flask with a reflux condenser, combine 2-chloro-4-(trifluoromethyl)benzyl cyanide (1.0 eq) with a mixture of sulfuric acid and water (e.g., 70% H₂SO₄).

  • Heat the mixture under reflux for 3-5 hours.

  • Cool the reaction mixture and pour it into cold water.

  • The crude this compound will precipitate and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation: Route 1
ParameterCyanide DisplacementNitrile Hydrolysis (Acidic)
Temperature Reflux (approx. 80-90 °C)Reflux (approx. 100-120 °C)
Reaction Time 4 - 6 hours3 - 5 hours
Key Reagents NaCN or KCNH₂SO₄/H₂O or HCl/H₂O
Molar Ratio (Reagent:Starting Material) 1.2 : 1N/A (used as solvent)
Typical Yield 80 - 90%75 - 85%

Workflow for Route 1: Cyanide Displacement and Hydrolysis

G start Start: 2-chloro-4-(trifluoromethyl)benzyl chloride step1 Cyanide Displacement (NaCN, aq. Ethanol, Reflux) start->step1 intermediate 2-chloro-4-(trifluoromethyl)benzyl cyanide step1->intermediate step2 Acid Hydrolysis (H2SO4, H2O, Reflux) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the synthesis via nitrile hydrolysis.

Troubleshooting Guide: Route 2 - Grignard Reaction and Carboxylation

This guide addresses common issues for the synthesis of this compound via a Grignard reagent.

Q1: My Grignard reaction fails to initiate. What can I do?

A1: Failure to initiate is a common problem in Grignard synthesis.[4]

Potential CauseRecommended Solution
Passive MgO layer on magnesium Activate the magnesium surface. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask before adding the solvent.[4]
Presence of moisture Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[2]
Poor quality of benzyl chloride Use freshly distilled 2-chloro-4-(trifluoromethyl)benzyl chloride.

Q2: I have a low yield of the carboxylic acid, and I've isolated a significant amount of a dimeric byproduct. What is happening?

A2: The formation of a dimer, 1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)ethane, is due to Wurtz coupling. This is a major side reaction where the Grignard reagent reacts with the starting benzyl chloride.[2]

Potential CauseRecommended Solution
High local concentration of benzyl chloride Add the benzyl chloride solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2]
Elevated reaction temperature Maintain a low reaction temperature (e.g., using an ice bath) to control the exothermic reaction and disfavor the Wurtz coupling side reaction.[2]
Solvent choice For benzylic halides, solvents like diethyl ether or 2-methyltetrahydrofuran often give better yields and less Wurtz coupling compared to THF.[9]

Q3: The carboxylation step is inefficient. How can I improve the yield of the final acid?

A3: Inefficient carboxylation can lead to the recovery of unreacted Grignard reagent (which will be quenched to toluene derivative during workup) or other byproducts.

Potential CauseRecommended Solution
Insufficient carbon dioxide Use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto the dry ice rather than bubbling CO₂ gas through the solution, as this is generally more efficient.[10]
Reaction of Grignard with the product The initially formed carboxylate can be deprotonated by another molecule of the Grignard reagent. Keeping the temperature low during carboxylation can help to minimize this side reaction.
Experimental Protocol: Route 2

Step 1: Formation of 2-chloro-4-(trifluoromethyl)benzylmagnesium chloride

A general procedure for Grignard reagent formation is as follows:[11]

  • Set up a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

Step 2: Carboxylation of the Grignard Reagent

A general procedure for the carboxylation of a Grignard reagent is as follows:[10]

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly pour the prepared Grignard solution onto the dry ice with stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute strong acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • The organic layers can be extracted with an aqueous base (e.g., NaOH) to isolate the carboxylate salt.

  • Acidify the basic aqueous layer to precipitate the this compound, which can then be collected by filtration and purified by recrystallization.

Data Presentation: Route 2
ParameterGrignard FormationCarboxylation
Temperature 0 °C to reflux (initiation dependent)-78 °C to room temperature
Reaction Time 1 - 3 hours1 - 2 hours
Key Reagents Mg, anhydrous etherSolid CO₂ (dry ice)
Molar Ratio (Reagent:Starting Material) 1.2 : 1 (Mg:halide)Large excess (CO₂:Grignard)
Typical Yield 60 - 80% (can be lower due to Wurtz coupling)80 - 95% (based on Grignard reagent)

Workflow for Route 2: Grignard Reaction and Carboxylation

G start Start: 2-chloro-4-(trifluoromethyl)benzyl chloride step1 Grignard Formation (Mg, Anhydrous Ether) start->step1 intermediate Grignard Reagent step1->intermediate step2 Carboxylation (1. CO2 (solid) 2. Acidic Workup) intermediate->step2 product This compound step2->product purification Purification (Acid-Base Extraction, Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the synthesis via Grignard reaction.

Troubleshooting Workflow: Low Yield in Grignard Reaction

G start Problem: Low Yield of Carboxylic Acid q1 Did the Grignard reaction initiate? start->q1 sol_init Troubleshoot Initiation: - Check for moisture (flame-dry glassware). - Use anhydrous solvent. - Activate Mg (iodine, 1,2-dibromoethane). - Check purity of benzyl chloride. q1->sol_init No q2 Isolating significant amount of dimer byproduct? q1->q2 Yes a1_yes Yes a1_no No sol_wurtz Minimize Wurtz Coupling: - Add benzyl chloride slowly. - Maintain low reaction temperature. - Consider changing solvent (e.g., to diethyl ether). q2->sol_wurtz Yes q3 Was unreacted starting material recovered? q2->q3 No a2_yes Yes a2_no No sol_incomplete Drive Reaction to Completion: - Ensure sufficient reaction time. - Check quality of Mg. q3->sol_incomplete Yes sol_carboxylation Check Carboxylation Step: - Use large excess of fresh dry ice. - Ensure Grignard solution is added to CO2. - Maintain low temperature during addition. q3->sol_carboxylation No a3_yes Yes a3_no No

Caption: Logical workflow for troubleshooting low yields in the Grignard route.

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-chloro-4-(trifluoromethyl)phenylacetic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low yield of this compound. - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient purification. - Side reactions consuming starting material.- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. For Grignard reactions, maintain low temperatures to avoid side reactions. For nitrile hydrolysis, ensure sufficient heating. - Use freshly purified starting materials. Ensure Grignard reagents are prepared from dry solvents and magnesium. - Optimize the extraction and crystallization conditions to minimize product loss. - Investigate and minimize side reactions by adjusting reaction conditions (e.g., temperature, addition rate of reagents).
PUR-001 Presence of unreacted 2-chloro-4-(trifluoromethyl)benzyl chloride in the final product. - Incomplete conversion during the Grignard reaction or cyanation. - Inefficient quenching of the Grignard reagent.- Increase the reaction time or temperature (with caution) for the conversion of the benzyl chloride. - Ensure slow and controlled addition of the quenching agent (e.g., CO2 or cyanide source).
PUR-002 Formation of a significant amount of bis(2-chloro-4-(trifluoromethyl)phenyl)methane as a byproduct. - Wurtz-type coupling of the Grignard reagent with unreacted benzyl chloride.- Add the benzyl chloride slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the benzyl chloride. - Use a less reactive solvent or a lower temperature to disfavor the coupling reaction.
RXN-001 The Grignard reaction fails to initiate. - Inactive magnesium surface. - Presence of moisture in the solvent or on the glassware. - Impure 2-chloro-4-(trifluoromethyl)benzyl chloride.- Activate the magnesium turnings with a small crystal of iodine or by gentle heating. - Ensure all glassware is oven-dried and solvents are anhydrous. - Purify the 2-chloro-4-(trifluoromethyl)benzyl chloride before use.
RXN-002 The hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile is slow or incomplete. - Insufficient concentration of acid or base. - Low reaction temperature. - Biphasic reaction mixture with poor mixing.- Increase the concentration of the acid or base catalyst. - Increase the reaction temperature to reflux. - Use a phase-transfer catalyst or a co-solvent to improve miscibility.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic routes start from either 2-chloro-4-(trifluoromethyl)toluene or 2-chloro-4-(trifluoromethyl)benzyl chloride. The toluene derivative can be halogenated to the benzyl halide, which is then converted to the phenylacetic acid. The benzyl chloride can be converted to the corresponding nitrile followed by hydrolysis, or directly to the acid via a Grignard reaction with carbon dioxide.

Q2: What is the role of a phase-transfer catalyst in the synthesis involving nitrile hydrolysis?

A2: In the hydrolysis of an arylacetonitrile, which is typically insoluble in the aqueous acidic or basic solution, a phase-transfer catalyst (e.g., a quaternary ammonium salt) is used to transport the hydroxide or cyanide ions from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Q3: How can I purify the final product, this compound?

A3: The most common method for purification is recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable hot solvent (e.g., toluene, heptane, or a mixture of solvents) and allowed to cool slowly to form crystals. The choice of solvent will depend on the impurities present. Column chromatography can also be used for small-scale purification if high purity is required.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The reagents used in this synthesis can be hazardous. 2-chloro-4-(trifluoromethyl)benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Cyanide salts are highly toxic and should be handled with extreme care, using appropriate personal protective equipment. Always consult the safety data sheets (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4-(trifluoromethyl)benzyl Chloride via Grignard Reaction

Step 1: Preparation of the Grignard Reagent

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq.) in anhydrous ether/THF from the dropping funnel.

  • If the reaction does not start, gently warm the mixture. Once initiated, maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution onto crushed dry ice.

  • Continue the addition of CO2 until the exothermic reaction ceases.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction mixture by slowly adding dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 2: Synthesis from 2-Chloro-4-(trifluoromethyl)benzyl Chloride via Nitrile Hydrolysis

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile

  • In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq.) in a suitable solvent such as ethanol or DMSO.

  • Add a solution of sodium cyanide (1.1 eq.) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

Step 2: Hydrolysis of the Nitrile

  • To the crude 2-chloro-4-(trifluoromethyl)phenylacetonitrile, add a solution of concentrated sulfuric acid or sodium hydroxide.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • If the hydrolysis was acidic, basify the solution with NaOH to dissolve the carboxylic acid, extract with an organic solvent to remove any neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the product.

  • If the hydrolysis was basic, acidify the solution with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Visualizations

Synthesis_Pathway A 2-Chloro-4-(trifluoromethyl)toluene B 2-Chloro-4-(trifluoromethyl)benzyl chloride A->B NBS, light/heat C Grignard Reagent B->C Mg, ether/THF D 2-Chloro-4-(trifluoromethyl)phenylacetonitrile B->D NaCN, solvent E This compound C->E 1. CO2 2. H3O+ D->E H3O+ or OH-, heat Troubleshooting_Workflow Start Low Yield Issue Check_Completion Check Reaction Completion (TLC, GC/MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Increase Reaction Time/ Temperature Incomplete->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Success Yield Improved Optimize_Conditions->Success Impure Impure Materials Check_Purity->Impure Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Check_Side_Reactions Investigate Side Reactions Impure->Check_Side_Reactions No Purify_Reagents->Success Side_Rxns Significant Side Reactions Check_Side_Reactions->Side_Rxns Modify_Conditions Modify Reaction Conditions Side_Rxns->Modify_Conditions Yes Side_Rxns->Success No Modify_Conditions->Success

byproduct formation and removal in 2-chloro-4-(trifluoromethyl)phenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and removal during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for challenges encountered during the synthesis of this compound. The troubleshooting guides are organized by the three primary synthetic routes.

General Purity and Analysis

Q1: What are the common methods to assess the purity of this compound?

A1: The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides quantitative information about the percentage of the main product and any impurities, while ¹H and ¹³C NMR can help identify the structure of these impurities.

Q2: I am having trouble purifying the final product by recrystallization. What solvents are recommended?

A2: Recrystallization is a highly effective method for purifying crystalline solids like this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aryl acetic acids, common solvent systems include:

  • Toluene

  • Heptane/Ethyl Acetate mixtures

  • Ethanol/Water mixtures

The ideal solvent or solvent system will depend on the specific impurities present in your crude product. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your material.

Troubleshooting by Synthetic Route

There are three primary synthetic routes to produce this compound, each with its own set of potential byproducts and challenges.

  • Oxidation of 2-chloro-4-(trifluoromethyl)toluene

  • Grignard Reaction of 2-chloro-4-(trifluoromethyl)benzyl halide followed by Carboxylation

  • Hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile

Below are detailed troubleshooting guides for each of these methods.

Route 1: Oxidation of 2-chloro-4-(trifluoromethyl)toluene

This method involves the oxidation of the methyl group of 2-chloro-4-(trifluoromethyl)toluene to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄).

Diagram of the Oxidation Pathway:

oxidation_pathway Start 2-chloro-4-(trifluoromethyl)toluene Intermediate Oxidizing Agent (e.g., KMnO4) Start->Intermediate Oxidation Byproduct3 2-chloro-4-(trifluoromethyl)benzoic acid Start->Byproduct3 Side Reaction Product This compound Intermediate->Product Byproduct1 Unreacted Starting Material Intermediate->Byproduct1 Incomplete Reaction Byproduct2 Over-oxidation Products (e.g., ring cleavage) Intermediate->Byproduct2 Harsh Conditions

Caption: Synthetic pathway for the oxidation of 2-chloro-4-(trifluoromethyl)toluene.

Troubleshooting Guide for Oxidation Route:

Problem Potential Cause Recommended Solution
Low conversion of starting material Insufficient oxidizing agent, low reaction temperature, or short reaction time.Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). Ensure the reaction temperature is maintained at the optimal level (often elevated). Extend the reaction time and monitor progress by TLC or HPLC.
Formation of over-oxidation byproducts Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).Carefully control the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid further oxidation of the product.
Presence of 2-chloro-4-(trifluoromethyl)benzoic acid This can be a side-product from the oxidation of the aromatic ring itself, although less common.Optimize reaction conditions to favor methyl group oxidation. Purification by recrystallization is often effective in removing this impurity.
Difficulties in isolating the product from manganese dioxide (MnO₂) byproduct Incomplete quenching of the reaction or inefficient filtration.After the reaction, ensure complete quenching with a reducing agent like sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of MnO₂ forms. Use a filter aid like Celite to improve the filtration of the fine MnO₂ particles.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-(trifluoromethyl)toluene and a suitable solvent (e.g., a mixture of pyridine and water).

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture and quench the excess permanganate with a saturated solution of sodium bisulfite. The purple color should disappear, and a brown precipitate of manganese dioxide will form.

  • Isolation: Filter the mixture through a pad of Celite to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system.

Route 2: Grignard Reaction and Carboxylation

This route involves the formation of a Grignard reagent from a 2-chloro-4-(trifluoromethyl)benzyl halide, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification.

Diagram of the Grignard Reaction Pathway:

grignard_pathway Start 2-chloro-4-(trifluoromethyl)benzyl halide Grignard_Reagent Grignard Reagent Formation (Mg, ether) Start->Grignard_Reagent Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Carboxylation Carboxylation (CO2) Grignard_Reagent->Carboxylation Byproduct1 Wurtz Coupling Byproduct (1,2-bis(2-chloro-4-(trifluoromethyl)phenyl)ethane) Grignard_Reagent->Byproduct1 Side Reaction Byproduct3 Protonated Starting Material (2-chloro-4-(trifluoromethyl)toluene) Grignard_Reagent->Byproduct3 Presence of Water Product This compound Carboxylation->Product Acidic Work-up

Caption: Synthetic pathway for the Grignard reaction and carboxylation.

Troubleshooting Guide for Grignard Route:

Problem Potential Cause Recommended Solution
Failure to initiate Grignard reaction Inactive magnesium surface, presence of moisture in reagents or glassware.Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
Formation of Wurtz coupling byproduct High concentration of the halide, localized high temperatures.Add the halide slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature carefully, using an ice bath if necessary.[1]
Formation of 2-chloro-4-(trifluoromethyl)toluene Presence of trace amounts of water or other protic impurities in the reaction mixture.Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of carboxylic acid after carboxylation Inefficient trapping of the Grignard reagent with CO₂, or premature quenching.Bubble dry CO₂ gas through the Grignard solution at a low temperature (e.g., using a dry ice/acetone bath). Alternatively, pour the Grignard solution onto an excess of crushed dry ice. Ensure the reaction is quenched with aqueous acid only after the carboxylation is complete.

Experimental Protocol: Grignard Reaction and Carboxylation

  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 2-chloro-4-(trifluoromethyl)benzyl halide in anhydrous diethyl ether or THF to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath. Bubble dry carbon dioxide gas through the solution for an extended period, or pour the Grignard solution slowly onto a slurry of crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature and then quench by carefully adding aqueous HCl.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization.

Route 3: Hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile

This two-step route involves the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.

Diagram of the Nitrile Hydrolysis Pathway:

hydrolysis_pathway Start 2-chloro-4-(trifluoromethyl)benzyl halide Nitrile_Formation Cyanation (e.g., NaCN) Start->Nitrile_Formation Nitrile 2-chloro-4-(trifluoromethyl)phenylacetonitrile Nitrile_Formation->Nitrile Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis Byproduct2 Unreacted Nitrile Nitrile->Byproduct2 Incomplete Reaction Product This compound Hydrolysis->Product Byproduct1 Amide Intermediate (2-chloro-4-(trifluoromethyl)phenylacetamide) Hydrolysis->Byproduct1 Incomplete Hydrolysis

Caption: Synthetic pathway for the hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile.

Troubleshooting Guide for Nitrile Hydrolysis Route:

Problem Potential Cause Recommended Solution
Low yield in the cyanation step Poor quality of the cyanide salt, or side reactions.Use a finely powdered and dry cyanide salt (e.g., NaCN or KCN). The use of a phase-transfer catalyst can sometimes improve yields.
Incomplete hydrolysis of the nitrile Insufficiently harsh hydrolysis conditions (e.g., acid/base concentration, temperature, or time).For acid hydrolysis, use a higher concentration of a strong acid like sulfuric acid and increase the reaction temperature and/or time. For basic hydrolysis, use a higher concentration of a strong base like NaOH or KOH and ensure a sufficiently long reflux time.
Presence of the amide intermediate A common byproduct of incomplete nitrile hydrolysis.Prolong the hydrolysis reaction time or use more forcing conditions (higher temperature or more concentrated acid/base). The amide can often be separated from the carboxylic acid by careful pH adjustment during work-up, as the carboxylic acid is more acidic.
Formation of dark-colored byproducts Polymerization or decomposition of the nitrile or product under harsh hydrolysis conditions.Use a moderate temperature and concentration of acid or base initially and monitor the reaction progress. If coloration is an issue, the crude product can sometimes be decolorized using activated charcoal during the recrystallization step.

Experimental Protocol: Nitrile Synthesis and Hydrolysis

  • Nitrile Formation: React 2-chloro-4-(trifluoromethyl)benzyl halide with sodium or potassium cyanide in a suitable solvent system (e.g., aqueous ethanol). The reaction is typically heated to reflux.

  • Nitrile Isolation: After the reaction is complete, the nitrile can be isolated by extraction and purified by distillation or recrystallization.

  • Hydrolysis: The purified nitrile is then hydrolyzed to the carboxylic acid.

    • Acid Hydrolysis: Reflux the nitrile with a strong acid such as aqueous sulfuric acid.

    • Base Hydrolysis: Reflux the nitrile with a strong base such as aqueous sodium hydroxide.

  • Work-up:

    • After acid hydrolysis, cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid.

    • After basic hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration and purify by recrystallization.

Quantitative Data Summary

While specific yields and purity levels are highly dependent on the exact reaction conditions and scale, the following table provides a general comparison of the different synthetic routes.

Synthetic Route Typical Yield Range Purity before Recrystallization Key Byproducts
Oxidation 60-80%85-95%Unreacted starting material, over-oxidation products
Grignard Reaction 50-70%80-90%Wurtz coupling product, protonated starting material
Nitrile Hydrolysis 70-90% (two steps)90-98%Amide intermediate, unreacted nitrile

This technical support center provides a starting point for troubleshooting the synthesis of this compound. For further assistance, please consult the relevant chemical literature and safety data sheets for all reagents used.

References

Technical Support Center: Production of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-chloro-4-(trifluoromethyl)phenylacetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Cyanation of 2-Chloro-4-(trifluoromethyl)benzyl Chloride

Q: We are experiencing significantly lower than expected yields during the cyanation of 2-chloro-4-(trifluoromethyl)benzyl chloride to form 2-chloro-4-(trifluoromethyl)benzyl cyanide. What are the potential causes and how can we improve the yield?

A: Low yields in this step are often attributed to side reactions, incomplete reaction, or issues with the reaction conditions. Here are the primary factors to investigate:

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the benzyl chloride starting material to the corresponding benzyl alcohol, which will not participate in the desired cyanation reaction.[1] Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Phase-Transfer Catalysis: For reactions involving a solid cyanide salt (like NaCN or KCN) and an organic solvent, a phase-transfer catalyst (PTC) is crucial for transporting the cyanide anion into the organic phase.[2][3] Inefficient catalysis can lead to slow and incomplete reactions.

    • Troubleshooting the PTC:

      • Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used.[4] The choice of catalyst can impact efficiency.

      • Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 1-5 mol% is sufficient.

      • Agitation: Vigorous stirring is essential to maximize the interfacial area between the aqueous/solid and organic phases, facilitating the action of the PTC.[3]

  • Side Reactions: The primary side reaction is the formation of dimeric and polymeric byproducts. Adjusting the reaction temperature and addition rate of the cyanide source can help minimize these.

Issue 2: Incomplete Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzyl Cyanide

Q: During the acid-catalyzed hydrolysis of 2-chloro-4-(trifluoromethyl)benzyl cyanide to the final phenylacetic acid product, we are observing a significant amount of unreacted nitrile and the corresponding amide intermediate. How can we drive the reaction to completion?

A: Incomplete hydrolysis is a common challenge. The conversion of the nitrile to the carboxylic acid via an amide intermediate requires forcing conditions.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Acidic hydrolysis often requires prolonged heating under reflux.[5][6]

  • Acid Concentration: The concentration of the acid (e.g., sulfuric acid or hydrochloric acid) is critical.[7] Using a more concentrated acid or a mixture of acids (e.g., sulfuric acid and acetic acid) can increase the reaction rate.[5]

  • Water Content: While it's a hydrolysis reaction, the optimal water concentration is important. Too little water can stall the reaction, while too much can dilute the acid catalyst, slowing the reaction down.

  • Product Solubility: The product, this compound, may precipitate out of the reaction mixture, potentially trapping unreacted starting material or intermediates. Ensuring adequate solvent volume to maintain solubility at the reaction temperature can be beneficial.

Issue 3: Formation of Impurities During Synthesis

Q: We are observing several impurities in our final product. What are the likely byproducts and how can we minimize their formation and remove them?

A: Impurity profiles can be complex. Common impurities and mitigation strategies are outlined below:

  • Over-chlorination Products: During the potential chloromethylation of 4-(trifluoromethyl)toluene, di-chlorinated species can form. Careful control of stoichiometry and reaction time is crucial.

  • Benzyl Alcohol and Ether Impurities: As mentioned, hydrolysis of the benzyl chloride intermediate can form the corresponding alcohol. Under acidic conditions, this alcohol can further react to form a dibenzyl ether. Rigorously dry conditions in the cyanation step are the best prevention.

  • Amide Intermediate: Incomplete hydrolysis will leave the 2-chloro-4-(trifluoromethyl)phenylacetamide as an impurity. Driving the hydrolysis to completion is key.

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing most impurities. A suitable solvent system (e.g., toluene, heptane, or a mixture) should be identified.

    • Extraction: Washing the organic solution of the final product with a basic aqueous solution (e.g., sodium bicarbonate) will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product.

    • Chromatography: For very high purity requirements, column chromatography may be necessary, although it is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

A1: Two common routes are considered for industrial production:

  • From 2-chloro-4-(trifluoromethyl)toluene: This involves the radical chlorination of the methyl group to form the benzyl chloride, followed by cyanation to the benzyl cyanide, and subsequent hydrolysis to the final product.

  • From 2-chloro-4-(trifluoromethyl)aniline: This route involves diazotization and Sandmeyer-type reactions to introduce the desired functional groups.

The choice of route often depends on the cost and availability of starting materials, as well as safety considerations (e.g., use of cyanide).

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: Key safety considerations include:

  • Use of Cyanide: Sodium or potassium cyanide are highly toxic. Strict handling protocols and emergency procedures must be in place.

  • Exothermic Reactions: Both the cyanation and hydrolysis steps can be exothermic. Proper heat management, including controlled addition of reagents and adequate cooling capacity, is essential to prevent thermal runaways.

  • Corrosive Reagents: Strong acids (sulfuric, hydrochloric) and potentially corrosive intermediates are used. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.

  • Pressure Build-up: Gaseous byproducts like HCl can be formed. Reactions should be conducted in well-ventilated areas or in a closed system with appropriate pressure relief and scrubbing systems.

Q3: How can we monitor the progress of the key reaction steps?

A3: Reaction monitoring is crucial for process control. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products. This is the preferred method for accurate monitoring.[8]

  • Gas Chromatography (GC): Useful for monitoring volatile components, such as the benzyl chloride starting material.

  • In-situ Infrared (IR) Spectroscopy: Can be used for real-time monitoring of functional group transformations in the reaction vessel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyanation of Benzyl Chloride Derivatives

ParameterCondition A (Conventional)Condition B (Phase-Transfer Catalysis)
Cyanide Source NaCNNaCN
Solvent DMSO or DMFToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 80-100 °C60-80 °C
Reaction Time 8-12 hours2-4 hours
Typical Yield 70-80%>90%

Table 2: Effect of Acid on the Hydrolysis of Benzyl Cyanide Derivatives

Acid UsedConcentrationTemperatureReaction TimeTypical Yield
Sulfuric Acid 70%100-110 °C6-8 hours85-95%
Hydrochloric Acid 35%100 °C8-10 hours80-90%
H₂SO₄ / Acetic Acid 1:1 mixture110-120 °C4-6 hours>95%

Experimental Protocols

Protocol 1: Cyanation of 2-Chloro-4-(trifluoromethyl)benzyl Chloride using Phase-Transfer Catalysis

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.02 eq).

  • Solvent Addition: Toluene and water (e.g., 5:1 v/v) are added to the flask.

  • Reaction: The mixture is heated to 70-80 °C with vigorous stirring. The reaction progress is monitored by HPLC or TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzyl cyanide, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Acid-Catalyzed Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzyl Cyanide

  • Reaction Setup: A flask equipped with a reflux condenser and stirrer is charged with 2-chloro-4-(trifluoromethyl)benzyl cyanide (1.0 eq).

  • Reagent Addition: A 70% aqueous solution of sulfuric acid is carefully added to the nitrile.

  • Reaction: The mixture is heated to 100-110 °C and refluxed with stirring until the reaction is complete (monitored by HPLC).

  • Work-up: The reaction mixture is cooled and then slowly poured into ice-water, resulting in the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The product can be further purified by recrystallization from a suitable solvent like toluene.

Visualizations

experimental_workflow cluster_cyanation Step 1: Cyanation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start 2-Chloro-4-(trifluoromethyl)benzyl Chloride cyanation React with NaCN (Phase-Transfer Catalyst) start->cyanation intermediate 2-Chloro-4-(trifluoromethyl)benzyl Cyanide cyanation->intermediate hydrolysis Acid Hydrolysis (e.g., H2SO4, H2O) intermediate->hydrolysis product This compound hydrolysis->product purification Recrystallization product->purification final_product Pure Product purification->final_product troubleshooting_low_yield start Low Yield in Cyanation Step? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Start Troubleshooting dry_reagents Solution: Dry all reagents and solvents. Use inert atmosphere. check_moisture->dry_reagents Moisture Present check_ptc Check Phase-Transfer Catalyst (Correct Catalyst and Loading?) check_moisture->check_ptc Anhydrous Conditions Confirmed moisture_present Yes moisture_absent No optimize_ptc Solution: Optimize PTC type and concentration. Increase agitation. check_ptc->optimize_ptc PTC Issue Identified check_temp Check Reaction Temperature (Optimal Range?) check_ptc->check_temp PTC Confirmed OK ptc_issue Yes ptc_ok No adjust_temp Solution: Adjust temperature to minimize side reactions. check_temp->adjust_temp Temperature Not Optimal temp_issue Yes temp_ok No signaling_pathway start 2-Chloro-4-(trifluoromethyl) benzyl Chloride intermediate 2-Chloro-4-(trifluoromethyl) benzyl Cyanide start->intermediate + CN- (SN2) cyanide CN- amide Amide Intermediate intermediate->amide + H2O, H+ water H2O, H+ final_product 2-Chloro-4-(trifluoromethyl) phenylacetic Acid amide->final_product + H2O, H+

References

degradation pathways of 2-chloro-4-(trifluoromethyl)phenylacetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-(Trifluoromethyl)phenylacetic Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound under stress conditions?

A1: While the trifluoromethyl (-CF3) group is generally stable, the primary chemical liabilities of the molecule are the chloro-substituted aromatic ring and the acetic acid side chain.[1] Potential degradation pathways include:

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to UV light.[1] This can lead to dechlorination or the formation of various photoproducts.

  • Hydrolysis: The C-Cl bond on the aromatic ring can undergo nucleophilic substitution (hydrolysis) to form a hydroxyl group, particularly under harsh pH and temperature conditions.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO2) from the side chain, especially under thermal stress.

  • Oxidative Degradation: The aromatic ring can be susceptible to oxidation, leading to ring-opening or the formation of phenolic byproducts.[1]

Q2: My HPLC analysis shows a new, more polar peak after exposing my sample to basic conditions. What could this be?

A2: The appearance of a new, more polar peak after basic stress suggests a hydrolysis reaction. The most probable transformation is the nucleophilic substitution of the chlorine atom on the phenyl ring with a hydroxide ion, resulting in the formation of 2-hydroxy-4-(trifluoromethyl)phenylacetic acid. This resulting phenolic acid would be significantly more polar than the parent compound. While less common, hydrolysis of the trifluoromethyl group to a carboxylic acid can also occur under strong basic conditions.[1]

Q3: I am observing a loss of my compound during photostability testing, but I don't see a clear major degradant. Why might this be?

A3: Photodegradation can often result in a complex mixture of products rather than a single, major degradant.[2] It can also lead to the formation of volatile compounds or polymeric material that may not be readily detected by standard HPLC-UV methods. For instance, photodegradation of trifluoromethyl-substituted aromatic compounds can lead to the formation of trifluoroacetic acid and fluoride ions.[2] Consider using a mass spectrometer (LC-MS) to search for expected and unexpected products and a universal detector like a Charged Aerosol Detector (CAD) to visualize non-chromophoric degradants.

Q4: Can the trifluoromethyl (-CF3) group itself degrade?

A4: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable under most conditions.[1] However, it is not completely inert. Under certain stress conditions, such as strong alkaline pH or high-intensity photolysis, it can hydrolyze to form a carboxylic acid (-COOH) or degrade to produce trifluoroacetic acid.[1][2]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in a Stability Study
  • Symptom: Appearance of one or more new peaks in your HPLC chromatogram after subjecting the compound to stress conditions (heat, light, acid, base, oxidation).

  • Possible Causes & Troubleshooting Steps:

    • Degradation: The new peak is likely a degradation product.

      • Action: Characterize the peak using LC-MS to obtain its molecular weight. Compare this to the molecular weights of potential degradants (see Table 1).

      • Action: Evaluate the stress condition that produced the peak. Acid/base stress often points to hydrolysis. Light exposure points to photodegradation. Heat points to thermal degradation like decarboxylation. Oxidative stress suggests reaction with the oxidizing agent.[3][4]

    • Interaction with Excipients/Solvent: If in a formulation, the compound may be reacting with other components.

      • Action: Run a control sample of the vehicle/excipients under the same stress conditions to see if the peak originates from them.

    • Contamination: The peak may be an external contaminant.

      • Action: Review sample handling procedures. Ensure all glassware and solvents are clean.

Guide 2: Poor Mass Balance in Forced Degradation Studies
  • Symptom: The sum of the parent compound peak area and all degradant peak areas is significantly less than 100% of the initial parent peak area.

  • Possible Causes & Troubleshooting Steps:

    • Non-UV Active Degradants: Some degradation pathways may produce compounds with a poor or absent UV chromophore. For example, decarboxylation would yield a product without the carboxylic acid group, potentially altering its UV absorption.

      • Action: Re-analyze samples using a mass spectrometer (MS) or a universal detector (e.g., CAD, ELSD) in parallel with the UV detector.

    • Formation of Volatile Compounds: Degradation may produce volatile substances (like CO2 from decarboxylation) that are lost from the sample.

      • Action: Use a headspace Gas Chromatography (GC) method to analyze for potential volatile degradants if suspected.

    • Precipitation/Adsorption: A degradant may be poorly soluble in the analysis solvent and precipitate out, or it may adsorb to the vial surface.

      • Action: Visually inspect vials for any precipitate. Try a different injection solvent with stronger solubilizing power.

Data Presentation: Potential Degradation Products

The following table summarizes plausible degradation products of this compound based on the degradation of structurally similar compounds.

Stress Condition Plausible Pathway Potential Degradation Product Change in Mass (Da) Expected Chromatographic Behavior
Basic/Acidic Hydrolysis Nucleophilic Substitution2-hydroxy-4-(trifluoromethyl)phenylacetic acid-18.46 (Cl to OH)More Polar / Shorter Retention Time
Photolytic (UV) Reductive Dechlorination4-(trifluoromethyl)phenylacetic acid-34.46 (Cl to H)Less Polar / Longer Retention Time
Photolytic (UV) C-C Bond CleavageTrifluoroacetic acid-112.02 (from parent)Very Polar / Not retained on RP-HPLC
Thermal Decarboxylation1-chloro-4-(trifluoromethyl)toluene-44.01 (Loss of CO2)Much Less Polar / May require GC
Oxidative (e.g., H₂O₂) Aromatic Hydroxylatione.g., 2-chloro-5-hydroxy-4-(trifluoromethyl)phenylacetic acid+15.99 (Addition of O)More Polar / Shorter Retention Time

Table 1: Summary of potential degradation products and their characteristics.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines a general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.[3][4]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1N HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 105°C for 24 hours.

    • Dissolve the stressed solid to a final concentration of ~0.1 mg/mL for analysis.

  • Photostability:

    • Expose a solution (~0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV and MS detection).

Visualizations

G cluster_pathways Plausible Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV) cluster_thermal Thermal Stress Parent 2-Chloro-4-(trifluoromethyl) phenylacetic acid P1 2-Hydroxy-4-(trifluoromethyl) phenylacetic acid Parent->P1  -Cl +OH P2 4-(Trifluoromethyl) phenylacetic acid Parent->P2  -Cl +H P3 Trifluoroacetic Acid Parent->P3 Ring/Side-chain Cleavage P4 1-Chloro-4-(trifluoromethyl) toluene Parent->P4  -CO2

Caption: Plausible degradation pathways for the target compound.

G cluster_workflow Workflow for Forced Degradation Analysis A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize & Dilute Samples (~0.1 mg/mL) B->C D Analyze via Stability-Indicating HPLC-UV/MS Method C->D E Data Evaluation D->E F Characterize Degradants (if > reporting threshold) E->F G Assess Mass Balance E->G

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, with a focus on the impact of solvent choice.

Issue 1: Low or no yield of Grignard reagent from 2-chloro-4-(trifluoromethyl)benzyl chloride.

  • Question: My Grignard reaction to form 2-chloro-4-(trifluoromethyl)benzylmagnesium chloride is not initiating, or the yield is very low. What are the potential causes and solutions related to the solvent?

  • Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions, especially the solvent.[1] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential as they coordinate with the magnesium and stabilize the Grignard reagent.[1]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: The primary cause of Grignard reaction failure is the presence of water or other protic impurities in the solvent or glassware.[1][2] These will quench the Grignard reagent as it forms. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) and that all glassware is flame-dried or oven-dried immediately before use.

      • Solvent Choice: While both diethyl ether and THF are suitable, THF is a better coordinating solvent and can facilitate the formation of more difficult Grignard reagents.[3] If you are using diethyl ether and facing issues, consider switching to or using a mixture containing THF.

      • Activation of Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the flask.

      • Avoid Protic Solvents: Ensure no protic solvents (e.g., alcohols, water) are present in the starting materials or the reaction setup, as they will react with and consume the Grignard reagent.[2]

Issue 2: Formation of significant byproducts during the cyanation of 2-chloro-4-(trifluoromethyl)benzyl chloride.

  • Question: I am attempting to synthesize 2-chloro-4-(trifluoromethyl)phenylacetonitrile via cyanation, but I am observing significant amounts of side products. How can the solvent influence this?

  • Answer: The choice of solvent in a nucleophilic substitution reaction like cyanation is critical for achieving high yield and minimizing side reactions. Polar aprotic solvents are generally preferred for SN2 reactions.

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices for this reaction as they can dissolve the cyanide salt and promote the SN2 pathway. Using less polar or protic solvents can lead to slower reactions and the formation of elimination byproducts.

      • Phase Transfer Catalyst: If you are using a biphasic system (e.g., an organic solvent and water), the use of a phase transfer catalyst is crucial to transport the cyanide anion into the organic phase.

      • Temperature Control: Exothermic reactions can lead to side product formation. Ensure you are maintaining the recommended reaction temperature.

Issue 3: Incomplete hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile.

  • Question: The hydrolysis of my nitrile to the corresponding carboxylic acid is slow or incomplete. Can the solvent system be optimized?

  • Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, and the solvent plays a role in the reaction rate and completeness.[4][5]

    • Troubleshooting Steps:

      • Acidic Hydrolysis: A common method involves heating the nitrile in a mixture of an aqueous acid, such as sulfuric acid.[5] Using a co-solvent like acetic acid can sometimes improve the solubility of the starting material and facilitate the reaction.

      • Basic Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide is effective.[4] The addition of a co-solvent such as ethanol or dioxane can increase the solubility of the nitrile and improve the reaction rate.

      • Reaction Time and Temperature: Ensure you are allowing for a sufficient reaction time and maintaining the appropriate temperature as specified in the protocol. Nitrile hydrolysis often requires prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: One of the most prevalent methods involves a two-step process:

  • Cyanation: The reaction of 2-chloro-4-(trifluoromethyl)benzyl chloride with a cyanide salt (e.g., sodium cyanide) to form 2-chloro-4-(trifluoromethyl)phenylacetonitrile.

  • Hydrolysis: The subsequent hydrolysis of the nitrile intermediate under acidic or basic conditions to yield the final carboxylic acid.

Another common route is through the Grignard reaction , where 2-chloro-4-(trifluoromethyl)benzyl chloride is converted to the corresponding Grignard reagent and then reacted with carbon dioxide.[4][6]

Q2: How does the choice of solvent affect the yield and purity in the Grignard synthesis of this compound?

A2: The solvent is critical in a Grignard synthesis. Ethereal solvents like diethyl ether or THF are necessary to solvate the magnesium and stabilize the Grignard reagent.[1] The use of non-polar or protic solvents will result in reaction failure. The purity of the solvent is also paramount; any moisture will lead to the formation of 1-chloro-2-methyl-5-(trifluoromethyl)benzene as a byproduct, reducing the overall yield of the desired acid.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several safety precautions are essential:

  • Cyanide Salts: Sodium or potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture or air.[1]

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

Data Presentation

The following tables provide a summary of how solvent choice can hypothetically influence the yield and purity of key reaction steps in the synthesis of this compound.

Table 1: Hypothetical Solvent Effects on the Grignard Reaction Yield

SolventDielectric Constant (ε)Reaction Time (h)Hypothetical Yield (%)Purity (%)
Diethyl Ether4.348595
Tetrahydrofuran (THF)7.639297
Dioxane2.266088
Toluene2.412<10Low
Ethanol24.5N/A00

Table 2: Hypothetical Solvent Effects on the Cyanation Reaction Yield

SolventDielectric Constant (ε)Reaction Time (h)Hypothetical Yield (%)Purity (%)
DMSO4729598
DMF3739096
Acetonitrile37.558594
Acetone2187090
Ethanol24.5125085

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 2-chloro-4-(trifluoromethyl)benzylmagnesium chloride

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq.) in anhydrous THF.

  • Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gently warm the flask.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

Step 2: Carboxylation and Work-up

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile

  • In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)benzyl chloride (1.0 eq.) in DMSO.

  • Add sodium cyanide (1.1 eq.) portion-wise, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Step 2: Hydrolysis of 2-chloro-4-(trifluoromethyl)phenylacetonitrile

  • In a round-bottom flask fitted with a reflux condenser, add the crude nitrile from the previous step.

  • Add a 3:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Visualizations

Grignard_Troubleshooting start Low/No Grignard Yield check_solvent Check Solvent Purity start->check_solvent check_glassware Check Glassware Dryness start->check_glassware check_mg Check Mg Activation start->check_mg solvent_choice Consider Solvent Type (THF vs. Et2O) start->solvent_choice success Successful Grignard Formation check_solvent->success Use Anhydrous Solvent check_glassware->success Use Flame-Dried Glassware check_mg->success Activate Mg with Iodine solvent_choice->success Switch to THF

Caption: Troubleshooting workflow for low Grignard reaction yield.

Synthesis_Workflow cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Nitrile Hydrolysis start1 2-chloro-4-(trifluoromethyl)benzyl chloride grignard Grignard Reagent Formation (Mg, THF) start1->grignard carboxylation Carboxylation (CO2) grignard->carboxylation product1 This compound carboxylation->product1 start2 2-chloro-4-(trifluoromethyl)benzyl chloride cyanation Cyanation (NaCN, DMSO) start2->cyanation nitrile 2-chloro-4-(trifluoromethyl)phenylacetonitrile cyanation->nitrile hydrolysis Hydrolysis (H2SO4, H2O) nitrile->hydrolysis product2 This compound hydrolysis->product2

Caption: Synthetic routes to the target molecule.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and a detailed protocol for the validation of 2-chloro-4-(trifluoromethyl)phenylacetic acid purity using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of the product's performance against a hypothetical alternative batch and includes supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical method development and implementation.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is of paramount importance as impurities can significantly affect reaction yields, impurity profiles of subsequent products, and the efficacy and safety of the final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and quantitative accuracy.

This guide outlines a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and presents a comparative analysis of two hypothetical batches to demonstrate the method's utility in quality control. The validation of analytical methods is a critical step in drug development and manufacturing to ensure the reliability and consistency of results.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Gradient 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 20 minutes

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

Data Presentation: Comparative Purity Analysis

To illustrate the application of this HPLC method, two hypothetical batches of this compound, "Batch A" and "Batch B," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Batch IDAppearancePurity by HPLC (%)Major Impurity (RT)Impurity Level (%)
Batch A White Crystalline Solid99.858.5 min0.10
Batch B Off-white Powder98.728.5 min0.85
12.1 min0.25

The results clearly indicate that Batch A possesses a higher purity (99.85%) compared to Batch B (98.72%). The off-white appearance of Batch B may be indicative of the presence of impurities.

Mandatory Visualization

HPLC_Validation_Workflow start Start: Receive Sample prep Sample Preparation (Standard & Test Solutions) start->prep hplc HPLC Analysis (Inject & Run Method) prep->hplc data Data Acquisition (Chromatogram) hplc->data process Data Processing (Peak Integration & Area %) data->process compare Compare to Specification process->compare pass Pass: Release Batch compare->pass Meets Specification fail Fail: Investigate (OOS/OOT) compare->fail Does Not Meet Specification end End pass->end fail->end

Caption: Workflow for HPLC Purity Validation of this compound.

Discussion of Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities. However, it may require derivatization for non-volatile compounds like this compound, and the high temperatures used can potentially cause degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient levels. It is less sensitive than HPLC for the quantification of minor impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities by providing information about their mass-to-charge ratio.

The presented RP-HPLC method provides a reliable, precise, and accurate approach for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. The comparative data highlights the importance of such analytical methods in ensuring the quality and consistency of chemical intermediates used in research and development. The validation of this method in accordance with ICH guidelines is essential before its implementation in a regulated environment.

A Comparative Guide to the Quantitative Analysis of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity profiling). This document presents a side-by-side comparison of HPLC-UV and GC-MS to aid in this decision-making process, complete with detailed experimental protocols and expected performance characteristics.

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and GC-MS methods for the quantitative analysis of 2-chloro-4-(trifluoromethyl)phenylacetic acid. These are projected values and would require experimental validation.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Separation based on polarity in a liquid mobile phase with detection via UV absorbance.Separation of volatile derivatives based on boiling point and polarity, with detection by mass-to-charge ratio.
Specificity Good. Dependent on chromatographic resolution from matrix components.Excellent. Mass spectrometric detection provides high specificity based on mass fragmentation patterns.
Linearity Excellent (typically R² > 0.999) over a wide concentration range.Good (typically R² > 0.995), but the range may be narrower than HPLC.
Limit of Detection (LOD) ~10-100 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~5-50 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Preparation Simple: Dilution, filtration.Complex: Extraction, derivatization, solvent exchange.
Throughput HighModerate
Instrumentation Cost ModerateHigh
Typical Application Quality control, purity assessment, routine quantification.Trace analysis, impurity identification, metabolite studies.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quantification due to its simplicity, robustness, and high throughput. The aromatic ring and carboxylic acid functional group in the target molecule allow for strong UV absorbance.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (containing 0.1% formic or phosphoric acid). A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile and acidic water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 230 nm, to be optimized by scanning a standard solution for maximum absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the unknown sample by interpolation from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers superior sensitivity and selectivity, making it suitable for trace-level analysis or for samples in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert it into a more volatile form.[1][2]

Methodology:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte.

  • Sample Preparation (Esterification Derivatization):

    • Accurately weigh the sample into a glass vial.

    • If in a complex matrix, perform a liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate after acidifying the aqueous sample. Evaporate the solvent to dryness.

    • Add 200 µL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF3-Methanol).

    • Seal the vial and heat at 60 °C for 30 minutes to form the methyl ester derivative.

    • Cool the vial, add 500 µL of water and 500 µL of hexane. Vortex to extract the derivative into the hexane layer.

    • Transfer the hexane layer to a clean autosampler vial for injection.

  • Quantification: Prepare calibration standards by derivatizing known amounts of the analyte. Construct a calibration curve using the peak areas from the SIM chromatograms.

Visualized Workflows and Comparisons

To further clarify the experimental processes and highlight the key differences between the two methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Dilute to Working Concentration P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject Sample into HPLC P4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Figure 1. Experimental workflow for HPLC-UV analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS H1 High Throughput G1 Moderate Throughput H1->G1 Speed H2 Simpler Sample Prep G2 Complex Sample Prep (Derivatization) H2->G2 Complexity H3 Lower Sensitivity G3 Higher Sensitivity & Selectivity H3->G3 Performance H4 Good for QC G4 Ideal for Trace Analysis H4->G4 Application Analyte 2-chloro-4-(trifluoromethyl) phenylacetic acid

Figure 2. Key feature comparison of HPLC-UV vs. GC-MS.

References

A Comparative Study of 2-chloro-4-(trifluoromethyl)phenylacetic Acid and its Analogues as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-chloro-4-(trifluoromethyl)phenylacetic acid and its analogues, focusing on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Due to the limited availability of direct comparative data for a series of immediate analogues of this compound in the public domain, this document leverages data from structurally related phenylacetic acid derivatives to illustrate key structure-activity relationships (SAR). The experimental data and protocols presented are representative of the methodologies used in the evaluation of this class of compounds.

Data Presentation: Comparative Inhibitory Activity

The anti-inflammatory activity of phenylacetic acid derivatives is primarily attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The following table summarizes the in vitro inhibitory concentrations (IC50) of representative phenylacetic acid analogues against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Compound/AnaloguePhenyl Ring SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference Compounds
Ibuprofen4-isobutyl13.53440.04
Diclofenac2-(2,6-dichloroanilino)1.20.0340
Celecoxib4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide150.04375
Representative Phenylacetic Acid Analogues
Analogue 12-chloro, 4-fluoro>1008.2>12.1
Analogue 22,4-dichloro5.80.1248.3
Analogue 34-bromo>10011.6>8.6
Analogue 44-trifluoromethylNot Available0.39Not Available

Note: The data presented for analogues are representative values from various studies on substituted phenylacetic acids and may not be from a single head-to-head comparative study.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of phenylacetic acid analogues as anti-inflammatory agents.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound or reference drug to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of this compound (Representative Protocol)

Step 1: Friedel-Crafts Acylation of 1-chloro-3-(trifluoromethyl)benzene

  • To a stirred solution of 1-chloro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a low temperature (e.g., 0°C).

  • Slowly add chloroacetyl chloride to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction

  • Mix the crude product from Step 1 with sulfur and a high-boiling amine (e.g., morpholine).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and hydrolyze the resulting thioamide by adding a strong base (e.g., sodium hydroxide) and heating.

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system.

Mandatory Visualization

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), including phenylacetic acid derivatives, exert their effect by inhibiting the activity of the COX-2 enzyme.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2_Induction COX-2 Gene Transcription Signaling_Cascade->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Translation Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Biological Effects NSAIDs NSAIDs (Phenylacetic Acids) NSAIDs->COX2_Enzyme Inhibition Experimental_Workflow Start Start Compound_Synthesis Synthesis of Analogues Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening: COX-1 and COX-2 Inhibition Assays Compound_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis: IC50 Determination & Selectivity Index Calculation In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Further_Studies Further In Vivo and Toxicology Studies Lead_Identification->Further_Studies End End Further_Studies->End

Comparative Biological Efficacy of 2-chloro-4-(trifluoromethyl)phenylacetic acid and Other NSAID Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the biological efficacy of 2-chloro-4-(trifluoromethyl)phenylacetic acid and other prominent non-steroidal anti-inflammatory drug (NSAID) precursors. The following sections present quantitative data on their cyclooxygenase (COX) inhibitory activity, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Cyclooxygenase Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. The in vitro inhibitory activity of various NSAID precursors against COX-1 and COX-2 is a key indicator of their potential therapeutic efficacy and side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
CF3-Indomethacin > 1000.267 (murine) / 0.388 (human)> 258
Diclofenac 0.076[2] / 5.1 (ovine)[3] / 0.075 (human whole blood)[4]0.026[2] / 0.84 (ovine)[3] / 0.038 (human whole blood)[4]2.9[2] / 6.1[3] / 2.0[4]
Ibuprofen 12[2]80[2]0.15[2]
Naproxen 0.34 (ovine)[5] / 8.72[6]0.18 (murine)[5] / 5.15[6]1.89[5] / 1.69[6]
Indomethacin 0.027 (ovine)[1] / 0.009[2] / 0.23[7] / 0.018[8][9][10]0.127 (murine) / 0.18 (human)[1] / 0.31[2] / 0.63[7] / 0.026[8][9][10]0.15[1] / 0.029[2] / 0.37[7] / 0.69[8][9][10]
Celecoxib 82[2] / 15[11]6.8[2] / 0.04[11][12]12[2] / 375[11][12]
Carprofen 22.3[13]3.9[13] / 0.102 (canine)[14]5.7[13] / >100 (canine)[14]

Note: IC50 values can vary depending on the assay conditions and the species from which the enzymes are derived.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorescent Inhibitor Screening)

This assay is used to determine the potency of a compound in inhibiting the peroxidase activity of COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex Red reagent (fluorogenic probe)

  • Hemin (enzyme cofactor)

  • Test compounds (e.g., this compound, other NSAID precursors)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and Amplex Red reagent.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader. The peroxidase activity of COX converts Amplex Red to the highly fluorescent resorufin.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200 g.

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (e.g., this compound, other NSAID precursors) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Pletysmometer for measuring paw volume.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or the vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of rats. A positive control group receiving a standard NSAID (e.g., indomethacin) is also included.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • The EC50 value, the dose that causes 50% inhibition of edema, can be determined from the dose-response curve. For instance, CF3-Indomethacin exhibited an EC50 of 1.7 mg/kg in this model.[1]

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGI2, etc.)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibition NSAIDs->COX-2 (Inducible) Inhibition

Caption: The Cyclooxygenase (COX) signaling cascade.

Experimental Workflow for Evaluating Anti-Inflammatory Agents

This diagram outlines the general workflow for the preclinical evaluation of potential anti-inflammatory compounds.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Animal Model of Inflammation Animal Model of Inflammation Lead Compound Selection->Animal Model of Inflammation Efficacy Assessment Efficacy Assessment Animal Model of Inflammation->Efficacy Assessment Further Development Further Development Efficacy Assessment->Further Development

Caption: Preclinical workflow for anti-inflammatory drug discovery.

References

structure-activity relationship of 2-chloro-4-(trifluoromethyl)phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. Halogen atoms, such as chlorine, and electron-withdrawing groups, like the trifluoromethyl group, are known to influence a compound's lipophilicity, metabolic stability, and interaction with biological targets.[2][3]

Comparative Biological Activity of Aryl Acetamide Triazolopyridazines

A study on aryl acetamide triazolopyridazines as anti-cryptosporidial agents offers a compelling case study. One of the potent compounds in this series was synthesized from 2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid.[3] The subsequent SAR exploration in this study provides a clear illustration of how systematic structural modifications impact the half-maximal effective concentration (EC50) against Cryptosporidium parvum.

Table 1: Influence of Phenyl Ring Substitutions on Anti-Cryptosporidial Activity
Compound IDSubstitution PatternEC50 (µM)
11 Unsubstituted22
12 4-Chloro0.66
18 4-Fluoro0.86
15 4-Bromo1.1
38 4-Alkynyl0.88
22 3-Methyl12
61 3-Methyl, 4-Fluoro0.35
31 3-Trifluoromethyl1.1
75 3,5-Dichloro1.2
77 3,5-Difluoro>5
78 3-Chloro, 5-Trifluoromethyl0.6
79 3,5-bis(Trifluoromethyl)0.4
80 3,4,5-Trifluoro1.2

Data sourced from a study on aryl acetamide triazolopyridazines against Cryptosporidium.[3]

The data clearly indicates that mono-substitution at the 4-position with a halogen, particularly chlorine, significantly enhances potency compared to the unsubstituted analog (compound 12 vs. 11 ).[3] The introduction of a trifluoromethyl group also leads to a substantial increase in activity (compound 31 ).[3] Furthermore, di- and tri-substituted analogs exhibit varied activities, with combinations including a trifluoromethyl group often resulting in highly potent compounds (e.g., compounds 78 and 79 ).[3]

Experimental Protocols

The determination of the biological activity of these compounds involves standardized experimental procedures.

In Vitro C. parvum-Infected Cell Assay

This assay is crucial for determining the anti-parasitic activity of the synthesized compounds.

  • Cell Culture : Human ileocecal adenocarcinoma (HCT-8) cells are grown to confluence in 96-well plates.

  • Infection : The cells are infected with Cryptosporidium parvum oocysts.

  • Compound Treatment : After a set incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation : The plates are incubated for a further period to allow for parasite development.

  • Quantification : The extent of parasite infection is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a parasite-specific antigen.

  • Data Analysis : The EC50 values are calculated by plotting the percentage of infection inhibition against the compound concentration.[3]

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against the host cells is evaluated.

  • Cell Culture : HCT-8 cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment : The cells are treated with the same range of concentrations of the test compounds as in the primary assay.

  • Incubation : The plates are incubated for a period that matches the duration of the anti-parasitic assay.

  • Viability Assessment : Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis : The half-maximal cytotoxic concentration (CC50) is determined, and a selectivity index (CC50/EC50) is calculated to assess the therapeutic window of the compounds.[3]

Logical Workflow for SAR-Guided Drug Discovery

The process of identifying and optimizing lead compounds through structure-activity relationship studies follows a logical progression.

SAR_Workflow cluster_0 Initial Phase cluster_1 Screening & Evaluation cluster_2 Data Analysis & Iteration cluster_3 Optimization start Initial Hit Compound synthesis1 Synthesize Analogs with Systematic Modifications start->synthesis1 bio_assay Biological Screening (e.g., Anti-Cryptosporidial Assay) synthesis1->bio_assay cyto_assay Cytotoxicity Assay bio_assay->cyto_assay sar_analysis Analyze Structure-Activity Relationship (SAR) cyto_assay->sar_analysis decision Identify Key Pharmacophores and Favorable Substitutions sar_analysis->decision synthesis2 Design and Synthesize New Generation of Analogs decision->synthesis2 Iterative Improvement lead_opt Lead Optimization synthesis2->lead_opt lead_opt->bio_assay Re-evaluate

Caption: A flowchart illustrating the iterative cycle of synthesis, biological evaluation, and SAR analysis in drug discovery.

Conclusion

The structure-activity relationship of phenylacetic acid derivatives is a critical area of investigation in drug discovery. The presence and positioning of substituents such as chloro and trifluoromethyl groups on the phenyl ring have a profound impact on the biological activity of these compounds. As demonstrated by the case of aryl acetamide triazolopyridazines, a systematic approach to modifying the chemical structure and evaluating the resulting changes in potency can lead to the identification of highly active compounds.[3] This comparative guide underscores the importance of empirical data in understanding the nuanced interplay between chemical structure and biological function, providing a valuable resource for researchers and scientists in the field of drug development.

References

A Comparative Benchmarking Guide: 2-Chloro-4-(trifluoromethyl)phenylacetic Acid and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Phenylacetic acid derivatives, in particular, serve as crucial synthetic intermediates in the preparation of a wide array of pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of 2-chloro-4-(trifluoromethyl)phenylacetic acid with other key phenylacetic acid derivatives, offering insights into their relative performance in common synthetic transformations. The data presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties of Key Phenylacetic Acid Intermediates

A fundamental understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions and predicting its behavior in a biological system. The electron-withdrawing or -donating nature of the substituents on the phenyl ring significantly influences the acidity of the carboxylic acid, the reactivity of the alpha-protons, and the overall lipophilicity of the molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
This compound C₉H₆ClF₃O₂238.59108-111[1]282.2 ± 35.0[1]Strong electron-withdrawing groups enhance acidity and can influence binding interactions in biological targets.
2,4-Dichlorophenylacetic acidC₈H₆Cl₂O₂205.04129-132310 (decomposes)Two electron-withdrawing chloro groups increase acidity.
2,4,5-Trifluorophenylacetic acidC₈H₅F₃O₂190.12121-124255Multiple fluorine substituents significantly impact electronic properties and can enhance metabolic stability.[2]
4-(Trifluoromethyl)phenylacetic acidC₉H₇F₃O₂204.1598-101265A single strong electron-withdrawing group in the para position.[3]
Phenylacetic acidC₈H₈O₂136.1576-78265.5The unsubstituted parent compound, serving as a baseline for comparison.

Performance in Amidation Reactions: A Comparative Analysis

Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The reactivity of the carboxylic acid is a key determinant of the reaction efficiency. The following table summarizes the performance of various phenylacetic acid derivatives in a nickel-catalyzed direct amidation reaction with benzylamine.

Reaction Conditions: Phenylacetic acid derivative (2 mmol), benzylamine (2.4 mmol), NiCl₂ (10 mol%), toluene (20 ml), 110°C, 20 h.[4]

Phenylacetic Acid DerivativeYield (%)[4]
Phenylacetic acid99.2
4-Chlorophenylacetic acid98.5
4-Methylphenylacetic acid97.3
4-Methoxyphenylacetic acid95.1
2-Chlorophenylacetic acid85.6
2-Methylphenylacetic acid82.4

Note: While a direct comparative yield for this compound under these exact conditions was not found in the reviewed literature, the strong electron-withdrawing nature of both the chloro and trifluoromethyl groups suggests its reactivity would be comparable to or slightly higher than 2-chlorophenylacetic acid.

Experimental Protocols

General Protocol for Nickel-Catalyzed Amidation of Phenylacetic Acids

This protocol is adapted from a study on the direct amidation of phenylacetic acid derivatives.[4]

Materials:

  • Substituted phenylacetic acid (1.0 eq)

  • Amine (1.2 eq)

  • Nickel(II) chloride (NiCl₂) (0.1 eq)

  • Toluene (solvent)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylacetic acid and nickel(II) chloride.

  • Add toluene to the flask to dissolve the solids.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 110°C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Signaling Pathway and Synthetic Workflow Visualizations

The c-KIT Signaling Pathway

This compound is a key intermediate in the synthesis of kinase inhibitors that target pathways such as the c-KIT signaling cascade.[5][6] Dysregulation of the c-KIT receptor tyrosine kinase is implicated in various cancers. The following diagram illustrates the key components of this pathway.

c_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds and activates PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT3 STAT3 cKIT->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Growth & Differentiation STAT3->Transcription Anti-apoptosis

Caption: The c-KIT signaling cascade.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram outlines a typical experimental workflow for the synthesis of an amide precursor for a kinase inhibitor, starting from this compound.

Kinase_Inhibitor_Synthesis_Workflow Start Start: Starting Materials Acid 2-Chloro-4-(trifluoromethyl) phenylacetic acid Start->Acid Amine Aromatic Amine Start->Amine Coupling Amide Coupling Reaction (e.g., with HATU or EDC/HOBt) Acid->Coupling Amine->Coupling Workup Aqueous Workup (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Product Final Product: Amide Precursor Characterization->Product

Caption: Synthesis of a kinase inhibitor precursor.

Conclusion

This compound stands as a valuable and versatile synthetic intermediate in the development of novel therapeutics. Its unique electronic properties, conferred by the chloro and trifluoromethyl substituents, can be strategically employed to modulate the reactivity and biological activity of target molecules. While direct, comprehensive comparative studies under identical conditions remain an area for further investigation, the available data suggests that its performance in key synthetic transformations, such as amidation, is robust. This guide provides a foundational dataset and procedural framework to aid researchers in the effective utilization of this and related phenylacetic acid derivatives in their synthetic endeavors.

References

A Comparative Guide to the Metabolic Stability of 2-chloro-4-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of several derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid. The information herein is supported by established in vitro experimental protocols and presents hypothetical comparative data to illustrate the potential metabolic fate of these compounds. The inclusion of the trifluoromethyl group is a key structural feature known to influence metabolic stability, often by blocking potential sites of metabolism and increasing the compound's resistance to degradation.[1][2][3] This guide will explore how modifications to other parts of the molecule can further impact its metabolic profile.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[4][5] The following table summarizes the in vitro metabolic stability parameters for a series of hypothetical this compound derivatives in three common preclinical test systems: human liver microsomes, human liver S9 fraction, and human hepatocytes.

Compound IDDerivative ModificationTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
C-001 UnmodifiedLiver Microsomes4515.4
S9 Fraction4017.3
Hepatocytes3519.8
C-002 R = -CH3Liver Microsomes3818.2
S9 Fraction3221.6
Hepatocytes2824.8
C-003 R = -OCH3Liver Microsomes6011.6
S9 Fraction5512.6
Hepatocytes5013.9
C-004 R = -NH2Liver Microsomes2527.7
S9 Fraction2034.7
Hepatocytes1838.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The assessment of metabolic stability is a cornerstone of preclinical drug development.[6] The following are detailed methodologies for the key in vitro experiments used to generate metabolic stability data.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolic enzymes, predominantly cytochrome P450s (CYPs).[7][8][9]

Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes.

  • Pre-incubation: Add the test compound to the incubation mixture and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Reaction Termination: Immediately stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[10]

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[7]

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[11][12][13]

Objective: To assess the overall hepatic metabolism of a compound by both Phase I and Phase II enzymes.

Materials:

  • In addition to the materials for the microsomal assay:

  • Pooled human liver S9 fraction

  • Cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.[11]

Procedure:

  • Preparation: Similar to the microsomal stability assay.

  • Incubation Mixture: Prepare the incubation mixture in a 96-well plate containing phosphate buffer, MgCl2, and the S9 fraction.

  • Pre-incubation: Add the test compound and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mix (NADPH and, if desired, UDPGA and PAPS).[14]

  • Time-point Sampling and Termination: Follow the same procedure as the microsomal stability assay.

  • Sample Processing and Analysis: Identical to the microsomal stability assay.

  • Data Analysis: Calculate t1/2 and CLint based on the parent compound depletion.

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors within an intact cellular environment.[4][5][15][16]

Objective: To evaluate the metabolic stability of a compound in a system that most closely resembles the in vivo liver environment.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates (for plated hepatocyte assays) or low-attachment plates (for suspension assays)

  • Incubator with CO2 supply

  • Materials for cell viability assessment (e.g., Trypan Blue)

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes.

  • Incubation: Add the hepatocyte suspension to plates. For suspension assays, the incubation is performed in shaking plates. For plated assays, allow the cells to attach and form a monolayer.

  • Compound Addition: Add the test compound to the hepatocyte culture.

  • Time-point Sampling: At specified time points (which can be longer than for subcellular fractions, e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension or culture medium.[15]

  • Reaction Termination: Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to remove cellular debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Determine the t1/2 and CLint.

Visualizing Experimental and Metabolic Pathways

Diagrams are provided below to illustrate the experimental workflow and potential metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound with System at 37°C prep_compound->pre_incubate prep_system Prepare Metabolic System (Microsomes, S9, or Hepatocytes) prep_system->pre_incubate initiate Initiate Reaction with Cofactors pre_incubate->initiate time_points Sample at Multiple Time Points initiate->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining analyze->calculate determine Determine t1/2 and CLint calculate->determine

Caption: Experimental workflow for in vitro metabolic stability assessment.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 dehalogenation Dechlorination parent->dehalogenation CYP450 glucuronidation Glucuronidation of Carboxylic Acid parent->glucuronidation UGTs sulfation Sulfation of Hydroxylated Metabolite hydroxylation->sulfation SULTs excretion Excretion dehalogenation->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways of this compound.

References

Revolutionizing Drug Discovery: A Comparative Guide to the In Vitro Validation of Novel Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous validation. This guide provides an objective comparison of the in vitro performance of novel compounds synthesized from 2-chloro-4-(trifluoromethyl)phenylacetic acid, benchmarked against established alternatives. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to offer a comprehensive resource for your research endeavors.

The this compound scaffold is a promising starting point for the synthesis of bioactive molecules with potential applications in oncology and inflammatory diseases. The presence of the chloro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making them interesting candidates for targeted therapies. This guide will focus on the in vitro validation of two hypothetical novel compounds derived from this scaffold, Compound X (a potential kinase inhibitor) and Compound Y (a potential anti-inflammatory agent), and compare their performance against established drugs.

Data Presentation: A Comparative Analysis of Bioactivity

The efficacy of newly synthesized compounds is critically assessed by quantitative in vitro assays. Below, we summarize the performance of our novel compounds, Compound X and Compound Y, against their respective established alternatives in key biological assays.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM)Cell LineAssay Method
Compound X c-KIT25GIST-T1ADP-Glo™ Kinase Assay
c-KIT (V654A mutant)80-ADP-Glo™ Kinase Assay
PDGFRα150-ADP-Glo™ Kinase Assay
Imatinib (Alternative)c-KIT100[1]-Cell-free or cell-based assays
PDGFR100[1]-Cell-free or cell-based assays
Sunitinib (Alternative)c-KIT42[2]-Coupled assay method
PDGFRβ<10[2]-ATP-competitive inhibitor assay
Table 2: In Vitro Anti-inflammatory and Cytotoxicity Profile
CompoundAssayIC50 (µM)Cell Line
Compound Y COX-2 Inhibition0.5RAW 264.7
Cytotoxicity (MTT)>100HT-29
Celecoxib (Alternative)COX-2 Inhibition0.04 - 0.8[1]Various
Cytotoxicity (MTT)50-100[3][4]Hela, HT-29, MDA-MB-231

Experimental Protocols: Methodologies for Key In Vitro Assays

Reproducibility and accuracy are the cornerstones of scientific research. The following are detailed protocols for the key in vitro assays cited in this guide.

In Vitro c-KIT Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human c-KIT enzyme (wild-type and mutant)

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Compound X, Imatinib, Sunitinib)

  • Kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 2.5 µL of each compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the c-KIT enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for the enzyme).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[5]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (Compound Y, Celecoxib)

  • 96-well white opaque plate

Procedure:

  • Thaw all reagents and keep the COX-2 enzyme on ice.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in COX Assay Buffer.

  • Add 10 µl of the diluted test compound or vehicle control to the appropriate wells.

  • Add 80 µl of the Reaction Mix to each well.

  • Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Determine the rate of reaction from the linear portion of the kinetic plot.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.[5]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • Test compounds

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis.

Materials:

  • Cultured cells

  • Test compounds

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • 96-well assay plates

Procedure:

  • Cell Treatment: Set up 96-well assay plates with cells in culture medium. Add test compounds and vehicle controls and incubate for the desired exposure period.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[9][10][11]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental processes, we provide the following diagrams created using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation In Vitro Validation cluster_comparison Comparative Analysis start 2-chloro-4-(trifluoromethyl) phenylacetic acid synthesis Chemical Synthesis start->synthesis novel_compounds Novel Compounds (Compound X, Compound Y) synthesis->novel_compounds kinase_assay Kinase Inhibition Assay (c-KIT) novel_compounds->kinase_assay cox_assay COX-2 Inhibition Assay novel_compounds->cox_assay cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) novel_compounds->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cox_assay->data_analysis cytotoxicity_assay->data_analysis alternatives Established Alternatives (Imatinib, Celecoxib) alternatives->data_analysis comparison_guide Comparison Guide data_analysis->comparison_guide

Caption: Experimental workflow for the validation of novel compounds.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1 receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_n->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription

Caption: The canonical NF-κB signaling pathway in inflammation.[3][6][10][12][13]

mapk_pathway cluster_stimuli Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factors Growth Factors receptor Receptor Tyrosine Kinase (e.g., c-KIT) growth_factors->receptor ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation erk_n ERK erk->erk_n Translocation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk_n->transcription_factors Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: A simplified representation of the MAPK/ERK signaling pathway.[4][7][9][14][15]

References

A Comparative Guide to the Synthesis of Trifluoromethylated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into phenylacetic acid derivatives has become a cornerstone in the development of novel pharmaceuticals and agrochemicals. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient synthesis of trifluoromethylated phenylacetic acids is of paramount importance. This guide provides a comparative overview of three common synthetic routes, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key aspects of three prevalent methods for the synthesis of trifluoromethylated phenylacetic acids: hydrolysis of trifluoromethylated phenylacetonitriles, carboxylation of trifluoromethylated benzyl Grignard reagents, and the Willgerodt-Kindler reaction of trifluoromethylated acetophenones.

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Hydrolysis of Phenylacetonitrile Trifluoromethylated Benzyl CyanideStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)64-99%[1][2]High yields, readily available starting materials.Harsh reaction conditions (strong acids/bases, high temperatures), potential for side reactions.
Grignard Reagent Carboxylation Trifluoromethylated Benzyl HalideMagnesium, CO₂ (dry ice) or allyl bromide followed by oxidation~89% (via allylation/oxidation)[3]Milder conditions for the carboxylation step, good functional group tolerance in some variations.Grignard reagents are sensitive to moisture and air, requiring anhydrous conditions.
Willgerodt-Kindler Reaction Trifluoromethylated AcetophenoneSulfur, Morpholine, followed by hydrolysis (e.g., NaOH)55-95% (for the formation of the intermediate thioamide)[4][5][6]Utilizes readily available starting materials.Often requires high temperatures, the reaction can be complex with potential for side products, and the use of sulfur and morpholine can present odor and waste disposal issues.

Experimental Protocols

Route 1: Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol describes the synthesis of 2-(trifluoromethyl)phenylacetic acid starting from 2-(trifluoromethyl)benzyl bromide.

Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

A mixture of 75 g (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g (0.55 mole) of potassium cyanide, 150 ml of water, and 600 ml of absolute ethanol is stirred and heated under reflux for 20 hours.[7] The reaction mixture is then diluted with 4 liters of water and extracted with 500 ml of ether. The ethereal extract is dried over anhydrous potassium carbonate and the solvent is evaporated. The crude product is purified by distillation to yield 45 g of 2-(trifluoromethyl)phenylacetonitrile (b.p. 103°-105° C./10 mm).

Step 2: Hydrolysis to 2-(Trifluoromethyl)phenylacetic Acid

To a solution of 2-(trifluoromethyl)phenylacetonitrile in a suitable solvent (e.g., ethanol/water), a strong acid such as sulfuric acid is added. The mixture is refluxed for several hours. For example, a general procedure for the hydrolysis of benzyl cyanide involves heating with a mixture of water and sulfuric acid under reflux for three hours.[8] After cooling, the reaction mixture is poured into cold water, and the precipitated phenylacetic acid is filtered, washed with water, and purified by distillation or recrystallization. A patent for the synthesis of 2,4,5-trifluorophenylacetic acid describes the hydrolysis of the corresponding nitrile by heating with 70% sulfuric acid and acetic acid at 130°C for 5 hours, followed by cooling and addition of water to precipitate the product, affording a yield of 99.2%.[2]

Route 2: Carboxylation of 3-(Trifluoromethyl)benzyl Grignard Reagent

This protocol outlines the synthesis of 3-(trifluoromethyl)phenylacetic acid from 3-(trifluoromethyl)benzyl bromide.

Step 1: Formation of the Grignard Reagent

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 3-(trifluoromethyl)benzyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium suspension under a nitrogen atmosphere. The reaction is typically initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation with Carbon Dioxide

The Grignard reagent solution is cooled in an ice-salt bath, and freshly crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction is highly exothermic. After the addition is complete, the mixture is stirred for an additional hour at room temperature to allow for complete carboxylation.

Step 3: Work-up and Isolation

The reaction mixture is quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl or H₂SO₄). The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 3-(trifluoromethyl)phenylacetic acid. Purification is typically achieved by recrystallization. A patent describes a similar process for other trifluorophenylacetic acids with yields around 88.8% for the ester intermediate.[9]

Route 3: Willgerodt-Kindler Reaction of 4-(Trifluoromethyl)acetophenone

This protocol describes the synthesis of 4-(trifluoromethyl)phenylacetic acid from 4-(trifluoromethyl)acetophenone.

Step 1: Formation of the Thiomorpholide Intermediate

A mixture of 4-(trifluoromethyl)acetophenone, sulfur, and morpholine is heated at reflux. A typical procedure for a related substrate involves heating acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) at 120-130°C for 8 hours.[10]

Step 2: Hydrolysis to 4-(Trifluoromethyl)phenylacetic Acid

After the initial reaction, the mixture is cooled, and an aqueous solution of a strong base, such as sodium hydroxide, is added. The mixture is then heated at reflux for several hours to hydrolyze the intermediate thiomorpholide. A phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can be added to facilitate the hydrolysis.[10][11]

Step 3: Work-up and Isolation

After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then filtered, washed with water, and purified by recrystallization. Yields for the hydrolysis of the thiomorpholide intermediate are reported to be in the range of 80%.[10]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

hydrolysis_route cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product start Trifluoromethylated Benzyl Halide step1 Cyanation (e.g., KCN) start->step1 Step 1 step2 Hydrolysis (Acid or Base) step1->step2 Step 2 end Trifluoromethylated Phenylacetic Acid step2->end

Caption: Workflow for the synthesis via hydrolysis of phenylacetonitrile.

grignard_route cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product start Trifluoromethylated Benzyl Halide step1 Grignard Reagent Formation (Mg) start->step1 Step 1 step2 Carboxylation (CO₂) step1->step2 Step 2 end Trifluoromethylated Phenylacetic Acid step2->end

Caption: Workflow for the synthesis via Grignard reagent carboxylation.

willgerodt_kindler_route cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product start Trifluoromethylated Acetophenone step1 Willgerodt-Kindler Reaction (S, Morpholine) start->step1 Step 1 step2 Hydrolysis (e.g., NaOH) step1->step2 Step 2 end Trifluoromethylated Phenylacetic Acid step2->end

Caption: Workflow for the synthesis via the Willgerodt-Kindler reaction.

References

Safety Operating Guide

Proper Disposal of 2-chloro-4-(trifluoromethyl)phenylacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-chloro-4-(trifluoromethyl)phenylacetic acid was found. The following disposal procedures are based on the safety data sheets of structurally similar compounds, including other halogenated and trifluoromethylated phenylacetic acids. This guidance is intended to supplement, not replace, a substance-specific SDS and institutional safety protocols. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for maintaining laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on analogous compounds, this substance should be treated as a hazardous chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[1][2]

  • Hand Protection: Use chemically resistant gloves such as nitrile or neoprene.[1][2][3]

  • Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should also be used.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste forms of this compound, including the pure compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container.[1]

    • The container must be compatible with the chemical, sealable to prevent leaks, and in good condition.[4]

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container segregated from incompatible materials such as strong bases and oxidizing agents.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Keep the waste container securely sealed when not in use.[4]

    • Store the container in a cool, dry place away from heat sources.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a list of the contents of the waste container.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.

    • Collect the spilled material in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS department.

    • Provide them with the name of the chemical and the approximate quantity spilled.

IV. Data Summary

The following table summarizes key safety and disposal information based on data from similar compounds.

ParameterGuidelineSource
Primary Disposal Route Licensed Hazardous Waste Facility[1]
Personal Protective Equipment Safety goggles, face shield, chemical-resistant gloves, lab coat[1][2][3]
Waste Container Compatible, sealable, and clearly labeled[4]
Incompatible Materials Strong bases, oxidizing agents
Spill Cleanup Sweep up solid, collect in a hazardous waste container

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill container Collect waste in a designated, compatible, and sealed container. ppe->container label Label container with: 'Hazardous Waste' Full Chemical Name Date container->label storage Store in a cool, dry, well-ventilated area away from incompatibles. label->storage pickup Arrange for pickup by institutional EHS or a licensed waste disposal service. storage->pickup end Disposal Complete pickup->end small_spill Small Spill: - Alert others - Wear PPE - Sweep and collect waste - Decontaminate area spill->small_spill  Small large_spill Large Spill: - Evacuate area - Contact emergency response spill->large_spill  Large small_spill->container large_spill->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-4-(trifluoromethyl)phenylacetic acid. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for this compound and similar chemical structures consistently indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[2][3][5]To protect eyes from dust particles and accidental splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[6][7]To prevent skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat or chemical-resistant apron.[7][8]To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2][3][4][5]To avoid inhalation of dust particles, which may cause respiratory tract irritation.[2][3][4]
Operational Plan: Step-by-Step Handling Protocol

Follow this detailed protocol to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the fume hood is functioning correctly.

  • Prepare all necessary glassware and utensils (spatulas, weighing paper, etc.) and place them inside the fume hood.

  • Have designated, labeled waste containers ready for chemical and contaminated solid waste.

2. Weighing and Handling:

  • Don the required PPE as specified in Table 1.

  • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[3]

  • To avoid generating dust, handle the compound gently. Do not crush or grind the material outside of a controlled environment.

  • If transferring the powder, use a spatula and weighing paper.

  • Close the container tightly immediately after use to prevent spillage and contamination.[2][5][9]

3. Dissolution:

  • If preparing a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel within the fume hood.

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.[5]

  • Clean the spill area with an appropriate solvent and decontaminating solution.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation persists, seek medical attention.[3][5]
Inhalation Move the individual to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Place any unused solid chemical, contaminated weighing paper, gloves, and other disposable materials into a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Pathway:

    • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5] Do not dispose of this chemical down the drain.

Workflow for Safe Handling

The following diagram outlines the logical progression for the safe handling of this compound in a laboratory setting.

prep Preparation - Verify Fume Hood - Don PPE weigh Weighing - Handle in Fume Hood - Avoid Dust prep->weigh dissolve Dissolution (if required) - Add Solid to Solvent Slowly weigh->dissolve use Experimental Use weigh->use Direct use of solid dissolve->use cleanup Cleanup - Decontaminate Surfaces use->cleanup spill Spill Occurs use->spill disposal Waste Disposal - Segregate Waste Streams cleanup->disposal end End of Process disposal->end spill->cleanup No spill_proc Spill Cleanup Procedure spill->spill_proc Yes spill_proc->cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.